Beraprost Sodium
Description
Origin and Development as a Prostanoid Analog
The quest for a stable and orally bioavailable prostacyclin mimetic led to the synthesis of Beraprost (B1666799) sodium. nih.gov The key chemical modification involved replacing the unstable exo-enol ether moiety of prostacyclin with a phenol (B47542) moiety and modifying the omega-side chain. researchgate.netnih.gov This structural alteration conferred the desired stability while retaining the potent biological activities of native prostacyclin. nih.gov The synthesis of Beraprost sodium involved innovative chemical processes, including ortho-selective metalation and copper-catalyzed cyclization, to create its unique cyclopenta[b]benzofuran core. nih.gov This pioneering work in medicinal chemistry provided a compound that could be administered orally, opening up new avenues for long-term studies and broader research applications that were not feasible with intravenous prostacyclin. chemicalbook.com
Evolution of Research Focus: From Vascular Physiology to Multi-organ Systems
Initial research on this compound logically centered on its cardiovascular effects, mirroring the known actions of prostacyclin. Early studies extensively investigated its potent vasodilatory and antiplatelet properties. nih.govwikipedia.org This foundational research established its efficacy in models of peripheral arterial disease and pulmonary arterial hypertension, where vascular dysfunction and thrombosis are key pathological features. nih.govjacc.org
Over time, the focus of this compound research has expanded considerably, moving beyond the vasculature to encompass a variety of organ systems. Investigators began to explore its cytoprotective and anti-inflammatory effects. researchgate.netpatsnap.com This led to research in areas such as renal disease, where it has been studied for its potential to ameliorate renal interstitial fibrosis and protect endothelial cells. nih.govresearchgate.net Furthermore, its role in modulating inflammatory responses and endothelial function has prompted investigations into its effects on atherosclerosis, cerebral circulation, and even cough reflex sensitivity in bronchitic patients. nih.govtandfonline.comnih.gov This evolution reflects a growing appreciation for the ubiquitous nature of the prostacyclin signaling pathway and the value of this compound as a tool to dissect its complex roles throughout the body.
Current State of Preclinical and Mechanistic Investigations
Current preclinical research continues to unravel the intricate mechanisms of action of this compound. Mechanistic studies have confirmed that it primarily acts as a potent agonist of the prostacyclin (IP) receptor, a G-protein coupled receptor. patsnap.compatsnap.com Binding to the IP receptor activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). patsnap.com Elevated cAMP levels, in turn, activate protein kinase A, which phosphorylates various downstream targets, ultimately resulting in vasodilation and inhibition of platelet aggregation. patsnap.com
Recent investigations have delved deeper, exploring its effects on gene expression, cellular signaling cascades, and interactions with other receptor systems. For instance, studies have shown that this compound can up-regulate genes involved in angiogenesis and down-regulate those associated with atherosclerosis. researchgate.net There is also evidence suggesting that its effects may be mediated in part through cross-binding to other prostanoid receptors, such as the prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4), and by modulating the activity of O2-sensitive voltage-gated K+ channels. frontiersin.org Ongoing research in animal models and cell culture systems continues to provide valuable insights into its therapeutic potential and the fundamental biology of the prostacyclin pathway.
| Research Area | Key Mechanistic Findings |
| Vascular Effects | Potent IP receptor agonist, leading to increased cAMP and vasodilation. patsnap.compatsnap.com Inhibits platelet aggregation and P-selectin expression. rndsystems.com |
| Renal Protection | Ameliorates renal interstitial fibrosis and protects endothelial cells. researchgate.net Reduces urinary protein and serum creatinine (B1669602) in animal models. researchgate.net |
| Endothelial Function | Induces nitric oxide (NO) production and endothelial NO synthase (eNOS) phosphorylation. researchgate.net Protects endothelial cells from oxidative stress. nih.gov |
| Gene Regulation | Up-regulates genes involved in angiogenesis and anti-atherosclerosis. researchgate.net Down-regulates genes involved in atherosclerosis. researchgate.net |
| Receptor Cross-talk | May exert effects through cross-binding to the EP4 receptor. frontiersin.org |
| Ion Channel Modulation | Modulates the activity of O2-sensitive voltage-gated K+ channels. frontiersin.org |
Significance of this compound as a Research Compound
The significance of this compound as a research compound is multifold. Firstly, its oral bioavailability and chemical stability have made it an invaluable tool for conducting long-term in vivo studies in a wide range of animal models, which was a major limitation with prostacyclin. researchgate.netjacc.org This has enabled a more thorough investigation of the chronic effects of prostacyclin pathway activation.
Secondly, this compound has been instrumental in elucidating the diverse physiological roles of the IP receptor beyond its classical cardiovascular functions. Research with this compound has contributed to our understanding of the involvement of prostacyclin signaling in inflammation, tissue protection, and cellular proliferation. researchgate.netpatsnap.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5.Na/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28;/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28);/q;+1/p-1/b13-12+;/t15?,17-,19+,20+,21-,23-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCZZXIRLARSET-VJRSQJMHSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
88430-50-6 (Parent) | |
| Record name | Beraprost sodium [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088475698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048585 | |
| Record name | Beraprost sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88475-69-8, 88430-50-6 | |
| Record name | Beraprost sodium [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088475698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beraprost | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05229 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Beraprost sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3a,8b-Tetrahydro-2-hydroxy-1-(3-hydroxy-4-methyl-1-octen-6-yn-1-yl)-1H-cyclopenta[b]benzofuran-5-butanoic acid sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BERAPROST SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15K99VDU5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Pharmacology and Molecular Signaling of Beraprost Sodium
Prostacyclin Receptor (IP) Agonism and Downstream Cascades
The primary mechanism of action of Beraprost (B1666799) sodium is its agonism at the prostacyclin receptor, also known as the IP receptor. patsnap.com This interaction initiates a cascade of intracellular events that are central to its pharmacological activity. Beraprost has been reported to have a higher affinity for the IP receptor than prostacyclin itself. arvojournals.org
Interaction with G Protein-Coupled Receptors (GPCRs)
The IP receptor is a member of the G protein-coupled receptor (GPCR) superfamily. patsnap.com Upon binding of Beraprost sodium, the IP receptor undergoes a conformational change that facilitates its interaction with and activation of heterotrimeric G proteins. The IP receptor predominantly couples to the Gs (stimulatory) G protein. researchgate.net This interaction is a critical first step in the signaling cascade, translating the extracellular signal of receptor binding into an intracellular response. In some contexts, IP receptors can also couple to Gq proteins, which can lead to vasoconstrictive pathways. drugbank.com
Adenylate Cyclase Activation and Cyclic AMP (cAMP) Elevation
Activation of the Gs protein by the Beraprost-bound IP receptor leads to the dissociation of the Gαs subunit, which in turn binds to and activates the enzyme adenylate cyclase. researchgate.netpatsnap.com Adenylate cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). patsnap.com This leads to a significant increase in the intracellular concentration of cAMP. nih.gov Studies have shown that this compound increases cAMP levels in a concentration-dependent manner in various cell types, including human umbilical vein endothelial cells (HUVECs) and platelets. patsnap.comnih.gov The elevation of cAMP by Beraprost has been observed to be more sustained than that induced by native prostacyclin. nih.gov
In human pulmonary artery smooth muscle cells (HPASMCs), Beraprost has an EC50 of 98.2 nM for cAMP generation. atsjournals.orgatsjournals.org Another study in human odontoblasts showed that 10 nM of Beraprost transiently increased intracellular cAMP levels. nih.gov
| Cell Type | Parameter | Value | Reference |
|---|---|---|---|
| Human Pulmonary Artery Smooth Muscle Cells (HPASMCs) | EC50 for cAMP generation | 98.2 nM | atsjournals.orgatsjournals.org |
| Human Odontoblasts | cAMP increase at 10 nM | Transient increase | nih.gov |
Protein Kinase A (PKA) Activation and Target Protein Phosphorylation
The elevated intracellular cAMP acts as a second messenger, and its primary downstream effector is Protein Kinase A (PKA), also known as cAMP-dependent protein kinase. patsnap.com cAMP binds to the regulatory subunits of PKA, causing a conformational change that releases the catalytic subunits. These active catalytic subunits then phosphorylate a variety of target proteins on serine and threonine residues. mdpi.com
Key substrates of PKA that are relevant to the actions of this compound include:
Vasodilator-stimulated phosphoprotein (VASP): PKA-mediated phosphorylation of VASP at serine 157 is implicated in the regulation of actin cytoskeleton dynamics and has been shown to be induced by Beraprost. mdpi.comnih.gov
cAMP response element-binding protein (CREB): this compound has been shown to enhance the phosphorylation of CREB in a PKA-dependent manner. core.ac.uk This can modulate the transcription of genes involved in cellular processes like apoptosis and inflammation. core.ac.ukacs.org
In some cellular contexts, Beraprost has also been shown to act through the Exchange protein directly activated by cAMP (Epac), another cAMP sensor, which can lead to the inhibition of RhoA and affect cell migration. researchgate.net
Modulation of Intracellular Calcium Dynamics
A crucial consequence of the cAMP-PKA signaling pathway is the modulation of intracellular calcium (Ca2+) concentrations. This compound is known to inhibit the release of Ca2+ from intracellular storage sites, such as the sarcoplasmic reticulum in smooth muscle cells and the dense tubular system in platelets. nih.govdrugbank.com This reduction in cytosolic Ca2+ levels is a key mechanism for smooth muscle relaxation and the inhibition of platelet aggregation. nih.govdrugbank.com The decrease in intracellular Ca2+ is thought to be a result of PKA-mediated phosphorylation of proteins that regulate calcium channels and pumps.
Cross-Reactivity and Binding to Other Prostanoid Receptors (e.g., EP3, EP4)
Binding to the EP4 receptor, which, like the IP receptor, couples to Gs and increases cAMP, may contribute to the vasodilatory effects of Beraprost. nih.gov Conversely, interaction with the EP3 receptor, which can couple to Gi (inhibitory G protein) and decrease cAMP or to Gq and increase intracellular calcium, may lead to constrictive effects in some vascular beds. nih.gov This cross-reactivity could explain some of the complex and sometimes paradoxical vascular responses observed with prostacyclin analogues. nih.gov
| Receptor | Species | Ki (nM) | Reference |
|---|---|---|---|
| IP | Mouse | 110 | physiology.org |
| EP3 | Rat | 110 | nih.gov |
| EP4 | - | Lower affinity binding | nih.gov |
Vascular and Hemodynamic Mechanisms
The molecular signaling cascades initiated by this compound translate into significant effects on the vascular system and hemodynamics.
The primary vascular effect of this compound is vasodilation, leading to the relaxation of vascular smooth muscle cells. patsnap.com This is a direct consequence of the increased intracellular cAMP and subsequent reduction in cytosolic calcium levels. nih.gov This vasodilation occurs in both systemic and pulmonary circulations, reducing peripheral and pulmonary vascular resistance. researchgate.netnih.gov In clinical trials involving patients with pulmonary arterial hypertension (PAH), treatment with this compound has been shown to decrease pulmonary vascular resistance. nih.govacc.org One study in patients with secondary precapillary pulmonary hypertension reported a 17% decrease in pulmonary vascular resistance after treatment. nih.gov
Another key hemodynamic effect of this compound is the inhibition of platelet aggregation. patsnap.com By increasing cAMP levels within platelets, this compound prevents their activation and subsequent aggregation, which is a crucial step in thrombus formation. patsnap.com This antiplatelet effect contributes to its therapeutic utility in conditions associated with increased thrombotic risk. nih.gov
Furthermore, this compound has been shown to have antiproliferative effects on vascular smooth muscle cells, which is an important mechanism in preventing the pathological remodeling of blood vessels seen in diseases like PAH. researchgate.netpatsnap.com
| Study Population | Parameter | Effect | Reference |
|---|---|---|---|
| Secondary Precapillary Pulmonary Hypertension | Pulmonary Vascular Resistance | 17% decrease | nih.gov |
| Pulmonary Arterial Hypertension (NYHA Class II & III) | 6-minute walking distance | Improved | acc.orgjacc.orgjacc.org |
| Pulmonary Arterial Hypertension (NYHA Class II & III) | Borg Dyspnea Index | Improved (decreased) | jacc.org |
Endothelium-Dependent Vasodilation Pathways
A significant portion of this compound's vasodilatory effect is dependent on the presence of a functional endothelium. arvojournals.orgnih.gov This pathway is centrally mediated by the production of nitric oxide (NO).
Role of Endothelial Nitric Oxide Synthase (eNOS) and Nitric Oxide (NO) Production
This compound stimulates endothelial cells to produce nitric oxide (NO), a potent vasodilator. patsnap.compreprints.org This process is initiated by the binding of this compound to prostacyclin (IP) receptors on the surface of endothelial cells. patsnap.compatsnap.com This binding activates a cascade of intracellular events, including the activation of the PI3K-Akt-eNOS pathway. iiarjournals.org
Activation of this pathway leads to the phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser-1179, a key step in its activation. nih.gov Specifically, this compound has been shown to induce eNOS phosphorylation through a cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) mediated pathway. nih.gov The activated eNOS then catalyzes the conversion of L-arginine to L-citrulline, a reaction that produces NO. theijcp.org Furthermore, this compound can transcriptionally stimulate the eNOS gene, leading to increased eNOS expression, which is mediated through a cAMP-responsive element in the eNOS promoter. capes.gov.br This enhanced NO production contributes significantly to the endothelium-dependent vasodilation caused by this compound. patsnap.comiiarjournals.org
cGMP Signaling Pathway Integration
The nitric oxide produced in endothelial cells diffuses to adjacent vascular smooth muscle cells. There, it activates soluble guanylate cyclase (sGC). arvojournals.orgtheijcp.org Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). theijcp.org
The elevation in intracellular cGMP levels is a critical step in the signaling cascade. arvojournals.org cGMP, in turn, activates protein kinase G (PKG), which phosphorylates several downstream targets. This ultimately leads to a decrease in intracellular calcium concentrations and desensitization of the contractile machinery to calcium, resulting in smooth muscle relaxation and vasodilation. Studies have shown that inhibition of sGC with agents like ODQ (1H- arvojournals.orgnih.govpatsnap.comoxadiazolo[4,3-a]quinoxalin-1-one) significantly attenuates the vasodilatory response to this compound, confirming the integral role of the NO-cGMP pathway. arvojournals.orgnih.gov
Endothelium-Independent Vasodilation Pathways
Potassium Channel Activation (e.g., KATP channels)
A key endothelium-independent mechanism of this compound-induced vasodilation involves the activation of potassium channels on vascular smooth muscle cells. arvojournals.orgnih.gov Specifically, research has implicated the activation of ATP-sensitive potassium (KATP) channels. arvojournals.orgnih.gov
The opening of KATP channels leads to an efflux of potassium ions from the vascular smooth muscle cell, causing hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing the influx of calcium into the cell. The resulting decrease in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle. The use of KATP channel blockers, such as glibenclamide, has been shown to inhibit the vasodilatory effects of this compound, supporting the involvement of this pathway. arvojournals.orgnih.gov Some studies also suggest a potential role for large-conductance Ca2+-activated (BKCa) K+ channels in the vasodilatory response to prostacyclin analogues in certain vascular beds. oup.com
Regulation of Vascular Smooth Muscle Cell Tone
The ultimate effect of this compound's signaling cascades is the regulation of vascular smooth muscle cell tone. This is achieved through the modulation of intracellular calcium levels and the inhibition of proliferative signals.
This compound binds to IP receptors on vascular smooth muscle cells, which are G-protein-coupled receptors. patsnap.compatsnap.com This binding activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. patsnap.compatsnap.com Elevated cAMP activates protein kinase A (PKA), which then phosphorylates various proteins, leading to a decrease in intracellular calcium release from storage sites and promoting muscle relaxation. nih.govpatsnap.com This cAMP-mediated pathway is a primary mechanism for the direct vasodilatory effect on smooth muscle. Furthermore, this compound has been shown to inhibit the proliferation of vascular smooth muscle cells, a key factor in the pathological remodeling of blood vessels seen in conditions like pulmonary arterial hypertension. researchgate.netpatsnap.compatsnap.com
Influence on Vascular Resistance and Blood Flow Dynamics
By inducing both endothelium-dependent and -independent vasodilation, this compound effectively reduces vascular resistance and improves blood flow. patsnap.comresearchgate.net In various clinical and preclinical settings, this compound has been shown to decrease pulmonary and systemic vascular resistance. nih.govmdpi.com This leads to an increase in blood flow to peripheral tissues and a reduction in blood pressure, particularly in hypertensive states. researchgate.netontosight.ai For instance, studies in patients with intermittent claudication have demonstrated an increase in walking distance, indicative of improved blood flow to the extremities. nih.govahajournals.org Similarly, in pulmonary hypertension, this compound reduces pulmonary arterial pressure and improves cardiac output. nih.gov
The following table summarizes the key molecular targets and effects of this compound leading to vasodilation.
| Pathway | Cell Type | Key Molecular Target | Second Messenger | Effector | Overall Effect |
| Endothelium-Dependent | Endothelial Cells | Prostacyclin (IP) Receptor | cAMP | eNOS | Increased NO Production |
| Vascular Smooth Muscle Cells | Soluble Guanylate Cyclase (sGC) | cGMP | Protein Kinase G (PKG) | Vasodilation | |
| Endothelium-Independent | Vascular Smooth Muscle Cells | Prostacyclin (IP) Receptor | cAMP | Protein Kinase A (PKA) | Vasodilation |
| Vascular Smooth Muscle Cells | ATP-sensitive Potassium (KATP) Channels | - | - | Hyperpolarization, Vasodilation |
The following table details the effects of various inhibitors on this compound-induced vasodilation, as demonstrated in research studies.
| Inhibitor | Target | Effect on Beraprost-induced Vasodilation | Reference |
| N(G)-nitro-L-arginine methyl ester (L-NAME) | Nitric Oxide Synthase (NOS) | Inhibition | arvojournals.orgnih.gov |
| 1H- arvojournals.orgnih.govpatsnap.comoxadiazolo[4,3-a]quinoxalin-1-one (ODQ) | Soluble Guanylate Cyclase (sGC) | Inhibition | arvojournals.orgnih.gov |
| Glibenclamide | ATP-sensitive Potassium (KATP) Channels | Inhibition | arvojournals.orgnih.gov |
| Tetraethylammonium | Nonselective Potassium Channels | Inhibition | arvojournals.org |
| CAY10441 | Prostacyclin (IP) Receptor Antagonist | Abolished Vasodilation | arvojournals.orgnih.gov |
Cellular Regulation and Signaling Networks
This compound, a stable and orally active prostacyclin (PGI₂) analog, exerts its pharmacological effects by modulating complex intracellular signaling networks. patsnap.comresearchgate.net Its primary mechanism involves binding to the prostacyclin I (IP) receptor, a G-protein coupled receptor (GPCR). patsnap.com This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). patsnap.comahajournals.org The elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, initiating a cascade of cellular responses that underpin its therapeutic effects. patsnap.comahajournals.org
Anti-proliferative Mechanisms
This compound demonstrates significant anti-proliferative effects, particularly on vascular smooth muscle cells and fibroblasts, which are crucial in the pathogenesis of vascular and fibrotic diseases. researchgate.netpatsnap.com
The proliferation of vascular smooth muscle cells (VSMCs) is a key event in the development of conditions like pulmonary arterial hypertension and atherosclerosis. patsnap.comresearchgate.net this compound inhibits VSMC proliferation through multiple signaling pathways.
The primary pathway is the IP receptor-cAMP-PKA axis. patsnap.comahajournals.org Activation of PKA by cAMP leads to the induction of Inducible cAMP Early Repressor (ICER), a transcriptional repressor that plays a critical role in beraprost-mediated suppression of VSMC proliferation. ahajournals.org Studies have shown that ICER overexpression can induce apoptosis and inhibit the proliferation of VSMCs. ahajournals.org The induction of ICER by beraprost is dependent on PKA activity. ahajournals.org
Another significant mechanism involves the Peroxisome Proliferator-Activated Receptor-delta (PPARδ). Research has demonstrated that beraprost enhances the expression of PPARδ and its downstream target, inducible Nitric Oxide Synthase (iNOS). nih.gov The activation of the PPARδ/iNOS pathway contributes to the vasoprotective and anti-proliferative actions of beraprost in VSMCs. nih.gov Antagonists of PPARδ have been shown to abolish the anti-proliferative effects of beraprost, confirming the causal relationship between PPARδ and iNOS in this process. nih.gov
| Signaling Pathway | Key Molecules | Effect | Reference |
|---|---|---|---|
| cAMP/PKA Pathway | IP Receptor, adenylyl cyclase, cAMP, PKA, ICER | Inhibition of cell cycle progression and induction of apoptosis in VSMCs. | ahajournals.org |
| PPARδ/iNOS Pathway | PPARδ, iNOS | Suppression of VSMC proliferation through NO production. | nih.gov |
This compound also plays a role in inhibiting the differentiation of fibroblasts into myofibroblasts, a critical step in tissue fibrosis. In cardiac fibroblasts, beraprost pre-treatment was found to decrease the Angiotensin II-induced expression of α-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation. plos.org This effect is mediated by the suppression of the Transforming Growth Factor-β (TGF-β)/Smad2 signaling pathway. plos.org Beraprost increases the phosphorylation of cAMP response element-binding protein (CREB), which then competes with Smad2 for the co-activator CREB-binding protein (CBP), thereby inhibiting Smad-mediated fibrotic gene transcription. plos.org
In the context of intestinal fibrosis, beraprost, acting as a PTGIR (prostacyclin receptor) agonist, has been shown to diminish the TGF-β-induced upregulation of profibrotic genes like ACTA2 (which codes for α-SMA) and classic target genes of the pro-fibrotic YAP/TAZ pathway, such as CTGF and CYR61. oup.com Similarly, in pulmonary fibroblasts, cAMP-elevating agents like beraprost reduce the production of collagen and inhibit differentiation into myofibroblasts. nih.gov
| Cell Type | Signaling Pathway | Key Molecules | Effect | Reference |
|---|---|---|---|---|
| Cardiac Fibroblasts | TGF-β/Smad | TGF-β, Smad2, CREB, CBP | Inhibits Angiotensin II-induced collagen synthesis and α-SMA expression. | plos.org |
| Intestinal Fibroblasts | YAP/TAZ | PTGIR, YAP, TAZ, ACTA2, CTGF, CYR61 | Reverses profibrotic phenotypes by interfering with YAP/TAZ signaling. | oup.com |
| Pulmonary Fibroblasts | cAMP signaling | cAMP, PKA | Inhibits collagen synthesis and myofibroblast differentiation. | nih.gov |
| Rat Cardiac Fibroblasts | cAMP signaling | cAMP | Decreases growth rate, DNA synthesis, and mRNA expression for collagen types I and III. | ahajournals.org |
Cytoprotective and Anti-apoptotic Pathways
This compound exhibits protective effects on various cell types, shielding them from damage induced by oxidative stress, inflammation, and apoptosis. patsnap.comnih.gov
Endothelial cells are a primary target for the protective actions of beraprost. patsnap.comresearchgate.net The compound helps shield these cells from damage caused by oxidative stress and inflammation. patsnap.com In a rat model of diabetic cardiomyopathy, beraprost was shown to inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to a decrease in inflammation and oxidative stress. nih.gov This intervention resulted in reduced levels of inflammatory markers like TNF-α and MMP-9. nih.gov
Furthermore, beraprost has a direct protective effect on human umbilical vein endothelial cells (HUVECs) and can repair damaged endothelial cell-to-cell junctions induced by hypoxia. sci-hub.se It also transcriptionally stimulates the endothelial Nitric Oxide Synthase (eNOS) gene through a cAMP-responsive element, enhancing the production of nitric oxide (NO), which is crucial for endothelial function. jst.go.jp
| Protective Mechanism | Signaling Pathway | Key Molecules | Observed Effect | Reference |
|---|---|---|---|---|
| Anti-inflammatory & Anti-oxidative | p38 MAPK | p38 MAPK, TNF-α, MMP-9 | Decreased cardiac inflammation and oxidative stress in a diabetic rat model. | nih.gov |
| Endothelial Repair | Not specified | - | Repaired damaged endothelial cell junctions under hypoxic conditions. | sci-hub.se |
| eNOS Upregulation | cAMP/CREB | cAMP, CREB, eNOS | Enhanced production of nitric oxide in vascular endothelial cells. | jst.go.jp |
This compound has demonstrated significant renoprotective effects by inhibiting apoptosis in renal cells. In a rat model of progressive glomerulonephritis, beraprost treatment suppressed the mitochondria-dependent apoptotic pathway in renal tubular epithelial cells and microvascular endothelial cells. nih.gov It achieved this by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) factors. nih.gov
In another study using cultured renal tubular cells (LLC-PK1), beraprost was found to attenuate injury induced by radiographic contrast media. core.ac.uk The protective mechanism involved the activation of the cAMP/PKA-dependent phosphorylation of CREB. This activation enhanced the expression of the anti-apoptotic protein Bcl-2 and reversed the contrast media-induced increase in the pro-apoptotic protein Bax, thereby inhibiting caspase activation and nuclear damage. core.ac.uk
| Model | Signaling Pathway | Key Molecules | Observed Effect | Reference |
|---|---|---|---|---|
| Rat Glomerulonephritis | Mitochondria-dependent Apoptosis | Pro- and anti-apoptotic factors (e.g., Bax, Bcl-2) | Suppressed apoptosis of renal microvascular endothelial and tubular epithelial cells. | nih.gov |
| Contrast Media-induced Injury (LLC-PK1 cells) | cAMP/PKA/CREB | cAMP, PKA, CREB, Bcl-2, Bax, Caspase-3, Caspase-9 | Attenuated apoptosis by enhancing Bcl-2 expression and inhibiting caspase activation. | core.ac.uk |
Modulation of Apoptotic Signaling Cascades (e.g., Bax/Bcl-2, Caspases)
This compound has been shown to modulate the delicate balance of apoptotic signaling, thereby promoting cell survival. A key mechanism is its ability to influence the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. dovepress.comnih.gov In various experimental models, this compound treatment has led to a decrease in Bax expression and a concurrent increase in Bcl-2 expression. dovepress.comnih.gov This shift in the Bax/Bcl-2 ratio is critical, as a higher ratio typically favors the release of cytochrome c from the mitochondria, a pivotal event in the intrinsic apoptotic pathway. dovepress.com
Furthermore, this compound has been observed to inhibit the activation of key executioner caspases, including caspase-3, caspase-8, and caspase-9. dovepress.comnih.gov Caspases are a family of proteases that, once activated, orchestrate the systematic dismantling of the cell. By suppressing the expression and activity of these caspases, this compound effectively curtails the progression of apoptosis. dovepress.comnih.gov For instance, in a model of diabetic cardiomyopathy, this compound intervention significantly decreased the expression of caspase-3 and Bax mRNA, while increasing Bcl-2 mRNA expression. nih.govresearchgate.net This anti-apoptotic effect is believed to be mediated, at least in part, through the activation of the cAMP/protein kinase A (PKA) signaling pathway, leading to the phosphorylation of the cAMP response element-binding protein (CREB) and subsequent enhancement of Bcl-2 expression. core.ac.uk
Table 1: Effect of this compound on Apoptotic Markers
| Marker | Effect of this compound | Experimental Model |
|---|---|---|
| Bax | Decreased expression | Hepatic ischemia-reperfusion, Diabetic cardiomyopathy |
| Bcl-2 | Increased expression | Hepatic ischemia-reperfusion, Diabetic cardiomyopathy |
| Bax/Bcl-2 Ratio | Decreased | Hepatic ischemia-reperfusion, Diabetic cardiomyopathy |
| Caspase-3 | Decreased expression/activity | Hepatic ischemia-reperfusion, Diabetic cardiomyopathy, Radiocontrast media-induced injury |
| Caspase-8 | Decreased expression | Hepatic ischemia-reperfusion |
| Caspase-9 | Decreased expression/activity | Hepatic ischemia-reperfusion, Radiocontrast media-induced injury |
Anti-inflammatory Mechanisms
This compound exhibits potent anti-inflammatory properties through multiple, interconnected mechanisms. These actions collectively contribute to the resolution of inflammation in various pathological conditions.
A cornerstone of this compound's anti-inflammatory effect is its ability to suppress the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). dovepress.comphysiology.org In experimental models of hepatic ischemia-reperfusion injury and cigarette smoke-induced emphysema, this compound preconditioning or treatment significantly reduced the expression of TNF-α and IL-1β at both the mRNA and protein levels. dovepress.comphysiology.orgnih.gov This suppression of pro-inflammatory cytokines has also been observed in lipopolysaccharide (LPS)-induced inflammation in lung alveolar epithelial cells and in diabetic models. tubitak.gov.trbioscientifica.comnih.gov The reduction in these cytokines is thought to be a primary contributor to the protective effects of this compound in these conditions. dovepress.comtubitak.gov.tr
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial regulators of cellular responses to stress and inflammation. dovepress.com this compound has been shown to inhibit the phosphorylation and subsequent activation of these MAPK pathways. dovepress.comdovepress.comnih.gov Specifically, in models of hepatic ischemia-reperfusion, this compound preconditioning significantly inhibited the phosphorylation of p38 and JNK. dovepress.comresearchgate.net This inhibition of MAPK signaling is closely linked to the decreased production of inflammatory mediators and the attenuation of apoptosis. dovepress.comnih.gov In vitro studies have also demonstrated that this compound can alleviate LPS-induced inflammation by suppressing TNF-α production through the inhibition of p38, JNK, and ERK phosphorylation in human monocytic cells. dovepress.comscite.ai
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous genes involved in inflammation and immunity. google.com this compound has been shown to downregulate NF-κB activity. tubitak.gov.tr This inhibitory effect is believed to be mediated through the elevation of intracellular cyclic adenosine monophosphate (cAMP). tubitak.gov.trgoogle.com By inhibiting NF-κB activation, this compound can effectively reduce the transcription of pro-inflammatory genes, including those for cytokines and adhesion molecules.
Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) ligand 2 (CCL2), is a potent chemokine that plays a crucial role in recruiting monocytes to sites of inflammation. aai.org this compound has been demonstrated to reduce the expression and circulating levels of MCP-1. bioscientifica.comresearchgate.net In a rat model of glomerulonephritis, this compound treatment inhibited the increase in mRNA levels for MCP-1 in the kidney. nih.gov Similarly, in diet-induced obese mice, this compound treatment reduced the expression of MCP-1 in adipose tissue, which was associated with an attenuation of macrophage infiltration. bioscientifica.com This reduction in MCP-1 is a key mechanism by which this compound can mitigate inflammatory cell infiltration in various tissues. d-nb.infoaai.org
Vascular Cell Adhesion Molecule-1 (VCAM-1) is an adhesion molecule expressed on the surface of endothelial cells that facilitates the adhesion and transmigration of leukocytes during inflammation. nih.govnih.gov this compound has been shown to significantly decrease the expression of VCAM-1. nih.govnih.gov In cultured human vascular endothelial cells, this compound inhibited TNF-α-induced VCAM-1 expression. nih.govnih.gov This effect was also observed in patients with type 2 diabetes, where this compound treatment lowered circulating VCAM-1 levels. aai.orgnih.gov By repressing VCAM-1 expression, this compound can reduce the adhesion of monocytes to the vascular endothelium, a critical step in the development of atherosclerosis and other inflammatory vascular diseases. nih.govnih.govspringermedizin.de
Table 2: Anti-inflammatory Mechanisms of this compound
| Mechanism | Key Molecules Targeted | Effect of this compound |
|---|---|---|
| Cytokine Suppression | TNF-α, IL-1β | Decreased production and expression |
| MAPK Pathway Inhibition | p38, JNK, ERK | Decreased phosphorylation and activation |
| NF-κB Pathway | NF-κB | Downregulated activity |
| Chemokine Reduction | MCP-1/CCL2 | Decreased expression and levels |
| Adhesion Molecule Modulation | VCAM-1 | Decreased expression |
Antioxidant Activity and Reduction of Reactive Oxygen Species (ROS)
This compound exhibits significant antioxidant properties by mitigating oxidative stress and reducing the levels of reactive oxygen species (ROS). Research has demonstrated its capacity to bolster cellular antioxidant defenses in various experimental models. In studies involving rat glomerular mesangial cells exposed to high glucose conditions, this compound treatment led to a dose-dependent decrease in ROS levels. scite.ai This intervention also modulated the expression of key antioxidant enzymes, decreasing mRNA and protein levels of CuZnSOD and catalase, while increasing MnSOD protein levels under normal glucose conditions. scite.ai
Further evidence of its antioxidant effects comes from studies on lung tissue. In a model of lipopolysaccharide (LPS)-induced injury in lung alveolar epithelial cells, this compound significantly reduced lipid peroxidation and counteracted the depletion of reduced glutathione (B108866) (GSH), a critical nonprotein thiol in cellular antioxidant defense systems. tubitak.gov.tr Similarly, in rats with emphysema induced by cigarette smoke extract, this compound treatment was associated with a normalized biological antioxidant activity in the serum. physiology.org The protective effects also extend to cardiotoxicity models, where this compound was found to decrease cardiac levels of thiobarbituric acid reactive substances (TBARS), an indicator of lipid peroxidation. brieflands.com In models of chronic brain injury from aluminum overload, beraprost administration effectively blunted the rise in malondialdehyde (MDA) content and the decrease in superoxide (B77818) dismutase (SOD) activity, further confirming its role in combating oxidative stress. researchgate.net
| Experimental Model | Key Findings | Biomarkers Measured | Reference |
|---|---|---|---|
| Rat Glomerular Mesangial Cells (High Glucose) | Suppressed ROS generation and improved antioxidant capacity. | ROS, CuZnSOD, MnSOD, Catalase (CAT) | scite.ai |
| Lung Alveolar Epithelial Cells (LPS-induced) | Reduced lipid peroxidation and prevented depletion of GSH. | Lipid Peroxidation, Reduced Glutathione (GSH) | tubitak.gov.tr |
| Rat Model of Emphysema (Cigarette Smoke) | Normalized serum antioxidant activity. | Bioantioxidant Power (BAP) | physiology.org |
| Rat Model of Cardiotoxicity (Celecoxib-induced) | Decreased cardiac lipid peroxidation. | Thiobarbituric Acid Reactive Substances (TBARS) | brieflands.com |
| Rat Model of Brain Injury (Aluminum-overload) | Reduced oxidative stress markers in the hippocampus. | Superoxide Dismutase (SOD), Malondialdehyde (MDA) | researchgate.net |
Interactions with the TGF-β/Smad Signaling Pathway in Fibrosis
This compound plays a crucial role in modulating fibrotic processes, primarily through its interaction with the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway. plos.orgmdpi.com This pathway is a central driver of fibrosis, where TGF-β stimulates fibroblasts to differentiate into myofibroblasts and deposit excessive extracellular matrix proteins. frontiersin.org
In neonatal rat cardiac fibroblasts stimulated by Angiotensin II, beraprost was found to inhibit cell proliferation and suppress collagen I synthesis. plos.orgnih.gov Mechanistically, beraprost treatment significantly decreased both the mRNA and protein expression of TGF-β. plos.orgnih.gov It also reduced the phosphorylation of Smad2, a key downstream effector in the canonical TGF-β pathway, thereby inhibiting its activation. plos.orgnih.gov The anti-fibrotic effect of beraprost is dependent on the activation of the prostacyclin (IP) receptor. plos.orgmdpi.com Further investigation revealed that beraprost interferes with the formation of a pro-fibrotic Smad2-CBP (CREB-binding protein) complex in the nucleus, which is necessary for fibrotic gene transcription. plos.orgnih.gov By promoting the phosphorylation and nuclear translocation of CREB, beraprost enhances the binding of CREB to the limited pool of CBP, effectively sequestering it from Smad2 and antagonizing the pro-fibrotic signaling cascade. plos.orgnih.gov In vivo studies on myocardial infarction in rats also confirm that beraprost improves myocardial fibrosis. nih.gov
| Model System | Stimulus | Effect of this compound | Key Pathway Component Affected | Reference |
|---|---|---|---|---|
| Neonatal Rat Cardiac Fibroblasts | Angiotensin II | Inhibited cell proliferation and collagen synthesis. | TGF-β expression (downregulated), Smad2 phosphorylation (reduced) | plos.orgnih.gov |
| Cardiac Fibroblasts | TGF-β | Down-regulated α-SMA levels. | α-Smooth Muscle Actin (α-SMA) | nih.gov |
| Rat Model of Myocardial Infarction | Ischemia | Improved myocardial fibrosis. | GSK-3β (upregulated), α-SMA (downregulated) | nih.gov |
| Cardiac Fibroblasts | Angiotensin II | Prevented Smad-related gene transcription. | Competitive binding for CREB-binding protein (CBP) | plos.orgnih.gov |
Activation of CREB (cAMP Response Element-Binding Protein)
A central mechanism of beraprost's action involves the activation of the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of numerous genes involved in cellular survival, proliferation, and function. hilarispublisher.comnih.gov Beraprost, acting through the prostacyclin (IP) receptor, elevates intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA). ahajournals.orgpatsnap.com PKA then phosphorylates CREB, primarily at the serine 133 (Ser133) residue, leading to its activation. plos.orgnih.gov
In cardiac fibroblasts, beraprost-induced phosphorylation of CREB at Ser133 and its subsequent translocation into the nucleus is a key event in its anti-fibrotic effect. plos.orgnih.gov Activated CREB competes with Smad2 for the co-activator CBP, thereby inhibiting pro-fibrotic gene expression. plos.orgnih.gov In the context of neuronal injury, post-treatment with beraprost was shown to increase the levels of phosphorylated CREB (p-CREB) in the hippocampus of mice, an effect linked to increased neuronal survival and reduced cognitive dysfunction. hilarispublisher.com Furthermore, in cultured endothelial cells, beraprost uses this pathway to counteract the negative effects of the inflammatory cytokine Interleukin-1β (IL-1β). IL-1β suppresses endothelial nitric oxide synthase (eNOS) expression by activating the p38 MAP kinase pathway, which leads to the binding of phosphorylated Activating Transcription Factor 2 (ATF2) to the eNOS promoter. nih.govahajournals.org Beraprost reverses this by activating the PKA/CREB pathway, causing phosphorylated CREB to predominantly bind to the same promoter sites, thus restoring eNOS expression. nih.govahajournals.org
| Cell/Tissue Type | Context/Model | Mechanism and Outcome of CREB Activation | Reference |
|---|---|---|---|
| Cardiac Fibroblasts | Angiotensin II-induced fibrosis | Phosphorylation at Ser133; activated CREB competes with Smad2 for CBP, leading to an anti-fibrotic response. | plos.orgnih.gov |
| Mouse Hippocampus | Global cerebral ischemia | Upregulated p-CREB levels, associated with increased neuronal cell survival and improved cognitive function. | hilarispublisher.com |
| Human and Bovine Endothelial Cells | IL-1β-induced inflammation | PKA-dependent CREB phosphorylation outcompetes p-ATF2 for binding to the eNOS promoter, restoring eNOS expression. | nih.govahajournals.org |
| Renal Tubular Cells | Radiocontrast-induced apoptosis | Activation of cAMP/PKA-dependent phosphorylation of CREB reversed cellular injury. | researchgate.net |
Potential Upregulation of PPARγ
The interaction between this compound and the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) appears to be context-dependent, with evidence varying across different physiological systems. PPARs are nuclear receptors that play key roles in metabolism and inflammation.
In a study on high-fat diet-induced obese mice, treatment with this compound was shown to improve insulin (B600854) resistance and was associated with a modest but statistically significant upregulation of PPARγ mRNA in white adipose tissue. bioscientifica.com This suggests that in the context of metabolic regulation, beraprost may exert some of its beneficial effects through the modulation of PPARγ, which is known to play a critical role in adipogenesis and insulin sensitivity. bioscientifica.com The study noted that the precise mechanism for this upregulation was not clear. bioscientifica.com
Conversely, research focused on the anti-fibrotic effects of beraprost in the heart indicates that PPARγ is not the primary mediator. plos.orgmdpi.com Studies on cardiac fibroblasts demonstrated that the inhibitory effects of beraprost on cell proliferation and collagen synthesis persisted even when PPARγ was blocked with a specific antagonist (GW9662). plos.org The anti-fibrotic actions in this cell type were shown to be dependent on the prostacyclin (IP) receptor and the subsequent suppression of the TGF-β/Smad pathway, not PPAR activation. plos.orgmdpi.com These findings highlight that while beraprost may influence PPARγ expression in certain tissues like adipose, its core cardiovascular anti-fibrotic mechanisms rely on distinct signaling pathways.
| Model System | Observed Effect on PPARγ | Conclusion | Reference |
|---|---|---|---|
| White Adipose Tissue (High-fat diet obese mice) | Modest but significant upregulation of PPARγ mRNA. | Beraprost may improve insulin resistance in part through PPARγ upregulation. | bioscientifica.com |
| Neonatal Rat Cardiac Fibroblasts | No involvement; anti-fibrotic effects were maintained when PPARγ was antagonized. | The anti-fibrotic effect of beraprost in this model is independent of PPARγ. | plos.org |
Synthesis and Structural Analogs in Research
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. These studies guide the design of more potent and selective analogs.
The dihydrobenzofuran portion of Beraprost (B1666799) contains a phenolic ether. The electronic properties and hydrogen-bonding capabilities of phenolic groups are known to be critical for the biological activity of many compounds. researchgate.net Quantitative structure-activity relationship (QSAR) studies on phenolic compounds have shown that their antioxidant activity, for example, is highly dependent on factors like the number and position of hydroxyl groups and the bond dissociation enthalpy of the O-H bond. nih.govresearchgate.net
Influence of Omega-Side Chain Modifications on Biological Activity and Selectivity
The structural modifications of the omega-side chain in beraprost sodium are crucial in defining its biological activity and selectivity. A key objective in the development of synthetic prostacyclin analogs has been to dissociate the potent antiplatelet and vasodilatory effects from undesirable side effects. In beraprost, the modified omega-side chain is reported to contribute to this dissociation. nih.govresearchgate.net
Research into prostacyclin analogs has demonstrated that alterations to the omega-side chain can significantly impact pharmacological properties. For instance, replacing the n-pentyl moiety found in native prostacyclin with other groups such as cyclohexyl, 2-(2-furyl)ethyl, or 3-thienyloxymethyl can yield analogs with comparable or even enhanced prostacyclin-like activities, including vasodilation and inhibition of platelet aggregation. Conversely, the introduction of 1,1-dimethyloxaalkyl residues in the omega-side chain has been shown to lead to a marked decrease in activity.
While specific structure-activity relationship (SAR) studies detailing a wide range of omega-side chain modifications for beraprost itself are not extensively available in the public domain, the principle that this part of the molecule is a key determinant of the therapeutic profile is well-established within the field of prostanoid research. The modifications in beraprost's side chain are a result of efforts to enhance chemical and metabolic stability while optimizing its interaction with prostanoid receptors, thereby refining its pharmacological effects.
Development of this compound Derivatives and Analogs for Research
The development of this compound has paved the way for further research into novel derivatives and analogs with potentially improved pharmacological profiles. This research focuses on enhancing receptor selectivity, improving metabolic stability, and further separating therapeutic effects from side effects.
Comparison with Other Prostacyclin Analogs (e.g., Iloprost (B1671730), Cicaprost, Treprostinil)
This compound belongs to a class of synthetic prostacyclin analogs that also includes iloprost, cicaprost, and treprostinil. While all these compounds mimic the actions of endogenous prostacyclin, they exhibit distinct pharmacological profiles due to their structural differences. A key differentiator among these analogs is their affinity and activity at various prostanoid receptors.
Prostacyclin analogs primarily exert their effects through the prostacyclin (IP) receptor. However, many also interact with other prostanoid receptors, such as the prostaglandin (B15479496) E (EP) and D (DP) receptors, which can contribute to both their therapeutic effects and side effect profiles.
Cicaprost is recognized as one of the most selective IP receptor agonists among the stable prostacyclin analogs. pulmonaryhypertensionnews.com This high selectivity can be advantageous in research settings for isolating the effects of IP receptor activation.
The following table provides a comparative overview of the receptor binding affinities for these prostacyclin analogs.
| Compound | Primary Receptor Target(s) | Other Receptor Interactions (Notable Affinities) |
| Beraprost | IP | EP3, EP4 |
| Iloprost | IP, EP1 | Low affinity for FP, EP3, EP4 |
| Cicaprost | IP | Highly selective for IP |
| Treprostinil | IP, DP1, EP2 | Low affinity for EP1, EP4 |
This table is a simplified representation based on available research data and is intended for comparative purposes.
Functionally, these differences in receptor binding translate to varied biological responses. For instance, treprostinil's activity at DP1 and EP2 receptors, in addition to the IP receptor, may contribute to its potent vasodilatory effects. nih.gov
Design and Synthesis of Novel Beraprost Analogs with Modified Pharmacological Profiles
The design and synthesis of novel beraprost analogs aim to create molecules with enhanced therapeutic properties. A significant advancement in this area is the development of single-isomer formulations of beraprost. Beraprost is a racemic mixture of four stereoisomers. ucl.ac.uk Research has shown that these isomers have different pharmacological activities.
One such isomer, esuberaprost (beraprost-314d), has been identified as the most pharmacologically active of the four. ucl.ac.uk In vitro studies have demonstrated that esuberaprost is a highly potent prostanoid IP receptor agonist. nih.gov
Key findings from pharmacological studies of esuberaprost include:
Increased Potency: Esuberaprost relaxed rat pulmonary arteries with a five-fold greater potency compared to the racemic beraprost mixture. nih.gov
Enhanced cAMP Generation: In HEK-293 cells expressing the human IP receptor, esuberaprost was 26-fold more potent at increasing cyclic AMP (cAMP) levels than beraprost. nih.gov
Greater Antiproliferative Effect: Esuberaprost was 40-fold more potent than beraprost at inhibiting the proliferation of human pulmonary arterial smooth muscle cells. nih.gov
The synthesis of specific stereoisomers like esuberaprost represents a key strategy in developing beraprost analogs with a more refined and potent pharmacological profile. This approach allows for the isolation of the most active form of the drug, potentially leading to improved efficacy and a better therapeutic index.
Further research into novel beraprost analogs focuses on modifying its structure to improve metabolic stability, which could lead to a longer duration of action and more convenient dosing regimens. The modular synthesis of the beraprost core structure allows for the introduction of various modifications to both the alpha and omega side chains, providing a platform for the rational design of new derivatives with tailored pharmacological properties. acs.org
Preclinical Research Models and Methodologies
In Vitro Cellular and Biochemical Studies
Human Umbilical Vein Endothelial Cells (HUVECs) are a cornerstone in studying the vascular effects of Beraprost (B1666799) sodium. Research has shown that Beraprost sodium can increase the expression of thrombomodulin on the surface of HUVECs. This effect is mediated by an increase in intracellular cyclic AMP (cAMP) levels. nih.gov The elevation of cAMP by this compound was observed to be more sustained compared to that induced by prostacyclin itself. nih.gov Furthermore, this compound has been found to enhance endothelial nitric oxide synthase (eNOS) expression in HUVECs, a critical factor for vascular homeostasis. ahajournals.orgmdpi.com This is particularly relevant in the context of inflammatory conditions, where cytokines like interleukin-1β (IL-1β) can decrease eNOS expression. ahajournals.org this compound counteracts this effect, in part by activating the protein kinase A (PKA) pathway. ahajournals.org
In studies investigating cellular damage, this compound has demonstrated protective effects. For instance, it has been shown to prevent apoptosis in HUVECs induced by cigarette smoke extract. bham.ac.uk The compound also promotes angiogenesis, as evidenced by tube formation assays where HUVECs treated with this compound showed a significant increase in the formation of capillary-like structures. sci-hub.se Additionally, it helps repair damaged endothelial cell-to-cell junctions under hypoxic conditions. sci-hub.se In the context of inflammation, this compound has been reported to reduce the expression of vascular cell adhesion molecule-1 (VCAM-1) and E-selectin in HUVECs stimulated with tumor necrosis factor-alpha (TNF-α). frontiersin.org
Table 1: Effects of this compound on Cultured Vascular Endothelial Cells
| Cell Type | Experimental Model | Key Findings | Reference |
| HUVEC | cAMP Level Measurement | Increased and sustained cAMP levels. | nih.gov |
| HUVEC | Thrombomodulin Expression | Enhanced expression on the cell surface. | nih.govjst.go.jp |
| HUVEC | eNOS Expression | Increased eNOS gene expression. | ahajournals.orgmdpi.com |
| HUVEC | Cytokine-Induced Damage | Attenuated IL-1β-mediated decrease in eNOS. | ahajournals.org |
| HUVEC | Cigarette Smoke Extract | Prevented apoptosis. | bham.ac.uk |
| HUVEC | Tube Formation Assay | Increased angiogenesis and formation of capillary-like structures. | sci-hub.se |
| HUVEC | Hypoxia-Induced Damage | Repaired damaged cell-to-cell junctions. | sci-hub.se |
| HUVEC | TNF-α Stimulation | Reduced VCAM-1 and E-selectin expression. | frontiersin.org |
This compound has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs), a key process in the development of atherosclerosis and restenosis. researchgate.netnih.gov This inhibitory effect is linked to the compound's ability to arrest the cell cycle in the G1 phase. nih.gov A crucial mechanism underlying this effect is the prevention of the down-regulation of p27(Kip1), a cyclin-dependent kinase inhibitor. nih.govmdpi.com This action is mediated through cAMP signaling, as cAMP analogues produce similar effects. nih.gov
Studies using primary cultures of human pulmonary artery smooth muscle cells (HPASMCs) have demonstrated that this compound dose-dependently inhibits proliferation. atsjournals.org Among several prostacyclin analogs, Beraprost was found to be effective in inhibiting serum-induced proliferation. atsjournals.org
This compound is a potent inhibitor of platelet aggregation induced by various agonists, including adenosine (B11128) diphosphate (B83284) (ADP), collagen, and arachidonic acid. tandfonline.comresearchgate.net Its inhibitory activity has been demonstrated to be significantly more potent than prostaglandin (B15479496) E1. researchgate.net Comparative studies using different aggregometry methods, such as light transmission (LT) and light scattering (LS), have revealed that Beraprost is particularly effective at inhibiting the formation of small platelet aggregates. nih.gov The IC50 values for Beraprost were found to be lower when assessed by LS, which is more sensitive to small aggregates. nih.gov Specifically, when platelets were activated by a thromboxane (B8750289) A2 analogue or low concentrations of collagen, the IC50 of Beraprost was in the nanomolar range. researchgate.netnih.gov
Table 2: Inhibitory Effects of this compound on Platelet Aggregation
| Inducing Agent | Key Findings | Reference |
| ADP | Significant inhibition of platelet aggregation. | researchgate.nettandfonline.comresearchgate.netnih.gov |
| Collagen | Potent inhibition, especially at low concentrations. | researchgate.nettandfonline.comnih.govnih.gov |
| Arachidonic Acid | Inhibition of platelet aggregation. | tandfonline.com |
| Thromboxane A2 Analogue (U46619) | Highly potent inhibition with IC50 of 0.2–0.5 nM. | researchgate.netnih.gov |
This compound has demonstrated significant effects on both cell proliferation and apoptosis in various cell types. In rat glomerular mesangial cells cultured under high glucose conditions, this compound has been shown to suppress proliferation. scite.aikarger.com Similarly, in A549 lung alveolar epithelial cells, this compound reversed the increase in cell proliferation induced by lipopolysaccharide (LPS). tubitak.gov.tr The antiproliferative effects are often linked to an increase in intracellular cAMP. researchgate.net
Regarding apoptosis, this compound has shown protective effects. It has been found to prevent apoptosis in vascular endothelial cells exposed to cigarette smoke extract. bham.ac.uk In a model of hepatic ischemia-reperfusion injury, preconditioning with this compound significantly reduced apoptosis. dovepress.com Furthermore, in a study using LLC-PK1 renal tubular cells, this compound attenuated apoptosis induced by radiocontrast media by reversing the increase in Bax mRNA and the decrease in Bcl-2 mRNA, leading to the inhibition of caspase-3 and -9 activation. core.ac.uk
In vitro studies have highlighted the anti-inflammatory properties of this compound. In human monocytic cells, it has been shown to alleviate LPS-induced inflammation by suppressing the production of TNF-α. dovepress.com This effect is mediated through the inhibition of p38, JNK, and ERK phosphorylation. dovepress.com Further studies in THP-1 monocytic cells demonstrated that this compound, acting as a prostacyclin receptor (PTGIR) agonist, induces the expression of S100A8 and S100A9 genes, which are linked to inflammatory responses. biorxiv.org This induction was shown to occur via an adenylyl cyclase-dependent STAT3 signaling pathway. biorxiv.org Additionally, this compound has been observed to reduce the expression of inflammatory cytokines like monocyte chemoattractant protein 1 (MCP-1) and interleukin-6 (IL-6). sci-hub.sebioscientifica.com
Western blot analysis has been a critical tool in elucidating the signaling pathways modulated by this compound. A recurring theme is the compound's ability to inhibit the phosphorylation of key signaling proteins involved in inflammation and cell stress. For instance, in models of hepatic ischemia-reperfusion injury and in LPS-stimulated human monocytic cells, this compound was shown to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK). dovepress.com In diabetic rat kidney tissues, this compound treatment effectively decreased the phosphorylation of p38 MAPK. nih.gov
Conversely, this compound can also promote the phosphorylation of other proteins as part of its protective mechanism. In endothelial cells, it enhances the phosphorylation of cAMP-response element binding protein (CREB), which is associated with the upregulation of eNOS and protection against apoptosis. ahajournals.orgcore.ac.ukplos.org Western blot analyses have confirmed that this compound increases the phosphorylation of CREB at Ser133, leading to the recruitment of the transcriptional co-activator CBP. plos.org
Ex Vivo Organ and Tissue Perfusion Models
The vasomotor effects of this compound have been specifically assessed using ex vivo models of isolated retinal arterioles. In a study utilizing porcine retinal arterioles, the vessels were isolated, cannulated, and pressurized in an artificial environment to observe their direct response to the compound without systemic influences. e-enm.orgoup.com
This research demonstrated that this compound elicits a dose-dependent vasodilation of the retinal arterioles, with effects observed at concentrations ranging from 0.1 pM to 0.1 μM. e-enm.org The vasodilation was confirmed to be mediated through the prostacyclin (IP) receptor, as it was abolished by the IP receptor antagonist CAY10441. e-enm.orgoup.com
The study further dissected the mechanisms of this vasodilation, revealing both endothelium-dependent and -independent pathways. A significant portion of the vasodilatory response was dependent on the endothelium. Removal of the endothelium reduced the beraprost-induced vasodilation by approximately 50%. e-enm.orgoup.com This endothelium-dependent component was shown to be mediated by nitric oxide (NO), as the NO synthase inhibitor L-NAME produced an inhibition comparable to endothelium removal. e-enm.orgoup.com
The remaining vasodilation, which is independent of the endothelium, was found to be mediated by the activation of adenosine triphosphate-sensitive potassium (KATP) channels in the vascular smooth muscle cells. e-enm.orgoup.com This was evidenced by the inhibitory effect of the KATP channel blocker, glibenclamide, on the vasodilatory response. e-enm.orgoup.com These findings indicate that this compound acts on both the endothelium to release NO and directly on the smooth muscle to induce hyperpolarization, leading to the relaxation of retinal arterioles. e-enm.orgoup.com
Table 5: Vasomotor Effects of this compound on Isolated Porcine Retinal Arterioles
| Parameter | Observation | Methodology | Reference |
|---|---|---|---|
| Vasodilation | Dose-dependent (0.1 pM - 0.1 μM) | Video microscopy of cannulated arterioles | e-enm.org |
| Receptor Mediation | Abolished by IP receptor antagonist (CAY10441) | Pharmacological blockade | e-enm.orgoup.com |
| Endothelium-Dependence | Reduced by 50% after endothelium removal | Mechanical denudation | e-enm.orgoup.com |
| Nitric Oxide Involvement | Inhibited by L-NAME | Pharmacological blockade | e-enm.orgoup.com |
| Potassium Channel Involvement | Inhibited by glibenclamide (KATP channel blocker) | Pharmacological blockade | e-enm.orgoup.com |
The effects of this compound on pulmonary artery reactivity have been a key area of preclinical research, particularly in the context of pulmonary arterial hypertension (PAH). Ex vivo studies on isolated pulmonary arteries are crucial for understanding the direct pharmacological actions of beraprost on the pulmonary vasculature.
In animal models of PAH, such as those induced by monocrotaline (B1676716) in rats, beraprost has demonstrated significant protective effects. While many studies are conducted in vivo, the underlying mechanisms often involve direct actions on the pulmonary arteries. Beraprost, as a prostacyclin analogue, is known to be a potent vasodilator. Its vasodilatory and antiplatelet properties are thought to contribute to its beneficial effects in PAH.
Ex vivo studies on blood-perfused rabbit lungs subjected to ischemia-reperfusion have provided insights into beraprost's effects on pulmonary vascular resistance. In this model, beraprost administration attenuated the increase in vascular resistance that occurs upon reperfusion. This effect was associated with the inhibition of thromboxane production, a potent vasoconstrictor.
Furthermore, research comparing various prostacyclin receptor agonists in isolated rat, porcine, and human pulmonary arteries helps to characterize the specific actions of compounds like beraprost. These studies confirm that beraprost causes relaxation of vascular smooth muscle in pulmonary arteries. The encapsulation of beraprost into nanoparticles has also been explored to achieve sustained release and targeted delivery to damaged pulmonary arteries, showing ameliorative effects on pulmonary arterial remodeling in animal models of PAH. These ex vivo and related preclinical studies underscore the direct vasodilatory and protective effects of beraprost on the pulmonary arterial vasculature.
Table 6: Summary of this compound Effects on Pulmonary Artery Reactivity
| Model System | Key Effect | Associated Findings | Reference |
|---|---|---|---|
| Blood-Perfused Rabbit Lungs (Ischemia-Reperfusion) | Attenuated increase in vascular resistance | Inhibition of thromboxane production | |
| Monocrotaline-Induced PAH Rat Model | Protective effect against PAH development | Vasodilatory and antiplatelet properties | |
| Hypoxia-Induced PAH Mouse Model | Ameliorative effect on pulmonary arterial remodeling | Sustained release and targeting with nanoparticles | |
| Isolated Rat, Porcine, and Human Pulmonary Arteries | Relaxation of vascular smooth muscle | Vasodilatory action |
In Vivo Animal Models for Disease Pathophysiology Research
This compound, a stable and orally active prostacyclin analog, has been rigorously evaluated in a variety of in vivo animal models to elucidate its therapeutic mechanisms and potential benefits across a spectrum of diseases. These preclinical studies are fundamental in understanding how the compound modulates physiological and pathological processes.
Cardiovascular and Pulmonary Models
Animal models are indispensable for investigating the complex pathophysiology of pulmonary hypertension (PH). This compound has demonstrated significant effects in the most commonly utilized models.
Monocrotaline-induced Pulmonary Hypertension: This model, typically established in rats, involves a single injection of monocrotaline, which induces endothelial injury, leading to progressive pulmonary vascular remodeling, increased pulmonary arterial pressure (Ppa), and right ventricular hypertrophy. nih.govphysiology.org Studies have shown that oral administration of this compound can dose-dependently suppress the elevation in Ppa. nih.gov Chronic treatment with this compound has been found to decrease the degree of PH, an effect attributed to its vasodilatory, antiplatelet, and anti-inflammatory properties. nih.gov Specifically, it has been shown to reduce the production of inflammatory cytokines like interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor (TNF) by alveolar macrophages. nih.gov Combination therapy of beraprost with sildenafil (B151) in this model resulted in significantly attenuated increases in right ventricular systolic pressure and right ventricular hypertrophy compared to either drug alone, suggesting a synergistic effect. atsjournals.org
Chronic Hypoxia Model: Exposure of animals to a chronic low-oxygen environment induces pulmonary vasoconstriction and vascular remodeling, hallmarks of PH. In a study involving nanoparticle-encapsulated this compound, weekly intravenous administration protected against hypoxia-induced pulmonary arterial remodeling and right ventricular hypertrophy in rats. londonmet.ac.uk
Chronic Embolic Model: This model simulates chronic thromboembolic pulmonary hypertension (CTEPH) through repeated intravenous injection of microspheres. In canine models of chronic embolic PH, this compound administration demonstrated a dose-dependent vasodilating effect on pulmonary vessels. frontiersin.orgnih.gov It significantly decreased systolic pulmonary arterial pressure and pulmonary vascular impedance. frontiersin.org
Table 1: Effects of this compound in Pulmonary Hypertension Animal Models
| Model | Animal | Key Findings | Reference(s) |
|---|---|---|---|
| Monocrotaline-induced PH | Rat | Suppressed elevation of pulmonary arterial pressure; Decreased right ventricular hypertrophy; Reduced inflammatory cytokine production. | nih.gov, nih.gov, atsjournals.org |
| Chronic Hypoxia-induced PH | Rat | Protected against pulmonary arterial remodeling and right ventricular hypertrophy. | londonmet.ac.uk |
| Chronic Embolic PH | Dog | Decreased systolic pulmonary arterial pressure and pulmonary vascular impedance. | frontiersin.org |
This compound's efficacy in arterial occlusive diseases has been assessed in models that mimic peripheral artery disease.
In a rat model where arterial occlusion is induced by an intra-arterial injection of sodium laurate, oral administration of this compound led to marked improvements in macroscopic and histological observations. nih.gov Another model using ergotamine and epinephrine (B1671497) to induce tail gangrene in rats also showed that beraprost inhibited the extension of the gangrene. nih.gov These findings highlight the compound's potential in improving conditions characterized by insufficient peripheral circulation. nih.gov
Ischemia-reperfusion (I/R) injury, the paradoxical exacerbation of cellular dysfunction and death following the restoration of blood flow to ischemic tissue, has been studied extensively with this compound.
Hepatic I/R Injury: In mouse models of hepatic I/R, preconditioning with this compound effectively reduced serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). dovepress.comnih.gov It also improved pathological damage by suppressing inflammation, apoptosis, and autophagy. dovepress.comnih.gov Mechanistically, these protective effects were associated with the inhibition of the P38 and JNK signaling pathways. dovepress.comwjgnet.comresearchgate.net Beraprost preconditioning ameliorated the production of inflammatory mediators tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). dovepress.comnih.gov
Myocardial I/R Injury: In a canine model of myocardial I/R created by coronary artery occlusion, intravenous administration of this compound significantly reduced the myocardial infarct size. nih.gov The infarct size as a percentage of the total left ventricle was markedly lower in the beraprost-treated group compared to the control group. nih.gov This cardioprotective effect was accompanied by a suppression of reperfusion arrhythmias and a reduction in plasma creatine (B1669601) phosphokinase (CK) and lactate (B86563) dehydrogenase (LDH) levels. nih.gov Histological analysis revealed that beraprost reduced neutrophil migration into the ischemic myocardium, suggesting that its cytoprotective effect is mediated, at least in part, by inhibiting this inflammatory response. nih.govbrieflands.com
Cerebral I/R Injury: In rat models of global cerebral ischemia, this compound has demonstrated neuroprotective effects. It significantly inhibited the formation of lipid peroxides in the brain and serum. nih.gov In a model of bilateral common carotid artery occlusion in spontaneously hypertensive rats, beraprost treatment also improved neurological signs, such as ptosis and abnormal running behavior, and promoted the restoration of normal brain water content within 24 hours after reperfusion. nih.gov Furthermore, studies in mice subjected to global cerebral ischemia showed that beraprost treatment improved cognitive and motor deficits and increased neuronal cell survival, an effect mediated through the prostacyclin (IP) receptor. hilarispublisher.com
Table 2: Findings in Ischemia-Reperfusion Injury Models
| Model Type | Animal | Key Findings | Reference(s) |
|---|---|---|---|
| Hepatic | Mouse | Reduced serum ALT and AST; Suppressed inflammation, apoptosis, and autophagy via P38/JNK pathways. | dovepress.com, nih.gov |
| Myocardial | Dog | Significantly reduced infarct size; Suppressed reperfusion arrhythmias and plasma CK/LDH; Inhibited neutrophil migration. | brieflands.com, nih.gov |
| Cerebral | Rat, Mouse | Inhibited lipid peroxide formation; Improved neurological outcomes; Increased neuronal survival via IP receptor. | nih.gov, hilarispublisher.com |
Renal Disease Models
This compound's potential to protect renal function has been investigated in various preclinical models of chronic kidney disease (CKD).
Nephritic Rats: In rat models of glomerulonephritis, including anti-glomerular basement membrane (GBM) glomerulonephritis, this compound has been shown to improve survival rates. nih.govresearchgate.net It also inhibited the increase in urinary protein, serum creatinine (B1669602), and blood urea (B33335) nitrogen. researchgate.net The protective mechanism is thought to involve the protection of endothelial cells and the suppression of uremic toxins like indoxyl sulfate. nih.govresearchgate.net
Partially Nephrectomized Rats: This model, involving the surgical removal of 5/6th of the kidney mass, leads to progressive CKD. In these rats, this compound improved survival rates and slowed the decline in renal function, as indicated by improved serum creatinine doubling time. nih.govresearchgate.net It has been shown to protect renal capillary endothelial cells and improve renal hypoxia in glomerulonephritis rats. d-nb.info
Table 3: this compound in Chronic Kidney Disease Models
| Model | Animal | Key Findings | Reference(s) |
|---|---|---|---|
| Anti-GBM Glomerulonephritis | Rat | Improved survival rates; Reduced proteinuria and serum creatinine. | nih.gov, researchgate.net |
| 5/6 Nephrectomized | Rat | Improved survival rates; Slowed decline in renal function. | nih.gov, researchgate.net |
| Naturally Occurring CKD | Cat | Slowed increase in serum creatinine; Associated with longer overall survival. | mdpi.com, researchgate.net |
Diabetic Nephropathy Models (e.g., High-Fat Diet/Streptozotocin-induced)
This compound has been evaluated in various preclinical models of diabetic nephropathy (DN), a serious microvascular complication of diabetes. A common model involves inducing type 2 diabetes in rats through a combination of a high-fat diet (HFD) and a low-dose injection of streptozotocin (B1681764) (STZ). This HFD/STZ model mimics the insulin (B600854) resistance and subsequent hyperglycemia characteristic of human type 2 diabetes. tjnpr.orgnih.gov
In these models, this compound administration has demonstrated significant renal protective effects. nih.gov Studies have shown that treatment with this compound leads to improvements in key indicators of renal function that are typically compromised in DN. semanticscholar.org For instance, compared to untreated diabetic rats, those receiving beraprost showed reduced 24-hour urine protein, serum creatinine, and blood urea nitrogen (BUN) levels. nih.gov
The mechanisms underlying these benefits appear to be multifactorial. This compound has been found to attenuate the inflammatory processes and the p38 mitogen-activated protein kinase (p38MAPK) signaling pathway, both of which are critically involved in the pathogenesis of diabetic nephropathy. nih.govscite.ai In HFD/STZ-induced diabetic rats, beraprost treatment was associated with a reduction in the renal expression of inflammatory markers like IL-6, hs-CRP, and TNF-α. semanticscholar.org Furthermore, it was observed to inhibit the phosphorylation of p38MAPK and the expression of downstream targets like TGF-β1 and COX-2. semanticscholar.org
Another relevant model is the obese Zucker (fatty) rat, a genetic model of obesity-induced type 2 diabetes. nih.gov In these rats, long-term administration of this compound suppressed the development of diabetes and its complications, including nephropathy. nih.gov The treatment dose-dependently suppressed increases in serum glucose, insulin, triglycerides, and cholesterol. nih.gov Histopathological examination revealed significant protective effects against renal disorders, hepatic steatosis, and pancreatic fibrosis. nih.gov These findings suggest that beraprost improves glucose intolerance and insulin resistance, thereby mitigating the progression of diabetic complications. nih.gov
Table 1: Effects of this compound (BPS) in a High-Fat Diet/Streptozotocin (HFD/STZ) Diabetic Nephropathy Rat Model
| Parameter | Diabetic Model Group (DN) | BPS Treatment Group | Key Finding | Reference |
|---|---|---|---|---|
| Renal Function | ||||
| 24-hour Urine Protein | Significantly increased | Significantly decreased vs. DN | Improved renal filtration barrier | nih.gov |
| Serum Creatinine (Cr) | Significantly increased | Significantly decreased vs. DN | Improved glomerular filtration | semanticscholar.org |
| Blood Urea Nitrogen (BUN) | Significantly increased | Significantly decreased vs. DN | Enhanced renal clearance | semanticscholar.org |
| Inflammatory Markers | ||||
| IL-6, hs-CRP, TNF-α | Significantly increased | Significantly decreased vs. DN | Attenuation of renal inflammation | semanticscholar.org |
| Signaling Pathway |
Acute Kidney Injury Models (e.g., Contrast-medium nephropathy, Cisplatin (B142131) nephropathy)
The efficacy of this compound has been investigated in preclinical models of acute kidney injury (AKI), a condition characterized by a rapid decline in renal function. nih.govresearchgate.net Specific models where beraprost has shown protective effects include contrast-induced nephropathy (CIN) and cisplatin-induced nephropathy. nih.govsci-hub.se
Contrast-induced nephropathy is a form of AKI that can occur following the administration of iodinated radiographic contrast media. mdpi.com In a mouse model of CIN using the contrast agent ioversol, beraprost was shown to protect renal tissues against tubular and interstitial cell injury. ahajournals.org Another study utilized a rabbit model of CIN induced by the intrarenal arterial injection of iopamidol. jst.go.jp In this model, beraprost administration attenuated the renal dysfunction, as indicated by lower blood urea nitrogen and plasma creatinine levels compared to the untreated CIN group. jst.go.jp The protective mechanism in these models is thought to involve the attenuation of direct tubular damage and apoptosis induced by the contrast media. ahajournals.org
Cisplatin nephropathy is another common model for studying drug-induced AKI. Cisplatin is a potent chemotherapeutic agent, but its use is limited by its nephrotoxicity. Beraprost has been reported to be effective in treating cisplatin nephropathy, although detailed mechanistic studies in this specific model are less frequently cited in the provided context. researchgate.netsci-hub.se The protective effects in AKI models are generally attributed to multiple actions of beraprost, including its direct protective effect on vascular endothelial cells, inhibition of inflammatory cytokine production, vasodilation, and antiplatelet effects. nih.govresearchgate.net
Table 2: this compound in a Rabbit Model of Contrast-Induced Nephropathy (CIN)
| Parameter | CIN Control Group (Iopamidol-induced) | Beraprost Treatment Group | Key Finding | Reference |
|---|---|---|---|---|
| Blood Urea Nitrogen (BUN) | Markedly increased | Attenuated increase vs. Control | Preservation of renal function | jst.go.jp |
Hepatic Disease Models
Sinusoidal Obstruction Syndrome (SOS) Models
This compound's protective effects have been examined in murine models of Sinusoidal Obstruction Syndrome (SOS), also known as veno-occlusive disease. nii.ac.jpiiarjournals.org SOS is a life-threatening condition characterized by damage to the liver sinusoidal endothelial cells (LSECs), which can be induced by certain chemotherapeutic agents or hematopoietic stem cell transplantation. nii.ac.jpiiarjournals.org
A standard preclinical model involves inducing SOS in mice with an injection of monocrotaline (MCT), a pyrrolizidine (B1209537) alkaloid that causes LSEC injury. nii.ac.jpresearchgate.net In studies using this MCT-induced SOS model, the prophylactic administration of this compound was investigated for its ability to protect LSECs. nii.ac.jpebi.ac.uk
Research findings indicate that this compound is useful for suppressing the development of SOS. nii.ac.jp Mice treated with beraprost before and after MCT administration showed significant protection of the LSECs compared to a placebo group. researchgate.net This was evidenced by evaluating liver tissues and blood samples. nii.ac.jp The protective mechanisms are linked to beraprost's known effects on vascular endothelial cells, in addition to its antiplatelet and vasodilatory properties. nii.ac.jpiiarjournals.org The pathogenic mechanism of SOS involves LSEC damage, followed by extravasated platelet aggregation and the release of various factors that lead to portal hypertension and hepatic fibrosis. iiarjournals.org By protecting the LSECs, beraprost helps to prevent the initial step in this cascade. nii.ac.jp
Table 3: this compound (BPS) in a Monocrotaline (MCT)-Induced Sinusoidal Obstruction Syndrome (SOS) Mouse Model
| Group | Methodology | Key Finding | Reference |
|---|---|---|---|
| Control Group | No treatment | Baseline liver histology and function | nii.ac.jp |
| Placebo Group | MCT administration | Development of SOS, LSEC damage | nii.ac.jpresearchgate.net |
Cerebrovascular Models
Stroke Models (e.g., Arachidonate-induced Sudden Death, Spontaneous Stroke in SHRSP)
The potential of this compound in the context of cerebrovascular disorders has been evaluated using several preclinical stroke models. nih.gov These models aim to replicate different aspects of stroke pathology, from acute ischemic events to the long-term development of cerebrovascular lesions.
One such model is the arachidonate (B1239269) (AA)-induced sudden death model in rabbits. nih.gov In this model, an injection of arachidonic acid into the internal carotid artery induces platelet aggregation and cerebral circulatory disturbances, leading to convulsions and sudden death. nih.govresearchgate.net Studies have shown that pretreatment with beraprost decreased both the incidence of convulsions and the mortality rate in these rabbits, suggesting a protective effect against acute ischemic events, likely through its potent antiplatelet and vasodilating properties. nih.govresearchgate.net
Another key model is the stroke-prone spontaneously hypertensive rat (SHRSP). nih.gov These rats genetically develop severe hypertension and spontaneously suffer from strokes. researchgate.net In long-term studies, oral administration of beraprost to SHRSP improved their survival rate and decreased the incidence of stroke. nih.govresearchgate.net However, other studies in saline-drinking SHRSP noted that while continuous subcutaneous infusion of beraprost reduced blood pressure and markedly diminished renal and cerebrovascular lesions, oral administration did not prevent proteinuria and the development of these lesions, despite causing transient reductions in blood pressure. researchgate.netnih.gov This suggests the method of administration and sustained drug levels may be critical for efficacy in this model. nih.gov
A third model involves inducing cerebral injury in spontaneously hypertensive rats (SHRs) through bilateral common carotid artery occlusion followed by recirculation. nih.gov In this ischemia-recirculation model, beraprost significantly inhibited the formation of lipid peroxides in the brain and improved neurological signs, suggesting a neuroprotective mechanism involving the reduction of oxidative stress. nih.gov
Table 4: Effects of this compound in Preclinical Stroke Models
| Model | Animal | Key Findings | Potential Mechanism | Reference |
|---|---|---|---|---|
| Arachidonate-induced Sudden Death | Rabbit | Decreased incidence of convulsion and mortality | Antiplatelet and vasodilating properties, improved cerebral circulation | nih.govresearchgate.net |
| Spontaneous Stroke | Stroke-Prone Spontaneously Hypertensive Rat (SHRSP) | Improved survival rate, decreased stroke incidence | Improved cerebral circulation | nih.govresearchgate.net |
Metabolic and Inflammatory Models
This compound has been studied for its potential benefits in models of metabolic syndrome and inflammation, conditions often interlinked with cardiovascular and renal diseases. These studies primarily utilize genetic or diet-induced models of obesity and insulin resistance.
The obese Zucker (fatty) rat is a well-established genetic model of obesity, insulin resistance, and type 2 diabetes. nih.gov Research in these animals showed that chronic administration of this compound dose-dependently suppressed the development of hyperglycemia, hyperinsulinemia, and dyslipidemia. nih.gov Furthermore, it improved glucose tolerance and insulin resistance. nih.gov Histopathological analysis confirmed that beraprost inhibited the progression of related complications like hepatic steatosis, hypertrophy of adipose tissue, and pancreatic fibrosis. nih.gov The mechanism is thought to involve improved blood circulation in muscle tissue due to beraprost's vasodilating activity and protective effects on vascular endothelium. nih.gov
In spontaneously hypertensive rats (SHR), which model essential hypertension, beraprost was also investigated for its effects on inflammation-related cellular functions. One study found that beraprost could modify the enhanced production of superoxide (B77818) anions by neutrophils, which is observed in these rats. oup.com
Table 5: Effects of this compound (BPS) in Metabolic and Inflammatory Models
| Model | Animal | Key Findings | Potential Mechanism | Reference |
|---|---|---|---|---|
| Genetic Obesity and Type 2 Diabetes | Obese Zucker Rat | Suppressed hyperglycemia, hyperinsulinemia, and dyslipidemia; improved glucose tolerance and insulin resistance. | Improved muscle blood flow, protection of vascular endothelium. | nih.gov |
| Diet-Induced Obesity | High-Fat Diet Mouse | Improved glucose tolerance and insulin action; attenuated inflammation in white adipose tissue (WAT). | Suppression of inflammatory cytokines (MCP1, TNF-α) in WAT. | bioscientifica.com |
Methodological Considerations in Animal Studies
In preclinical animal studies, particularly those involving canine models of pulmonary hypertension (PH), the assessment of hemodynamic parameters is a critical component of evaluating the efficacy of this compound. nih.govfrontiersin.org These assessments are typically conducted before and after administration of the compound to quantify its cardiovascular effects. nih.govresearchgate.net
A combination of non-invasive and invasive techniques is employed. Echocardiography, including speckle-tracking analysis, is a common non-invasive method used to evaluate cardiac function and estimate pulmonary pressures. researchgate.netnih.gov Invasive measurements, which provide more direct and accurate data, involve right-sided heart catheterization to measure pulmonary arterial pressure (PAP). nih.govfrontiersin.orgresearchgate.net Non-invasive systemic blood pressure measurements are also routinely performed. nih.govfrontiersin.org
Key hemodynamic parameters evaluated include systolic PAP, pulmonary vascular impedance (PVI), and systemic vascular impedance (SVI). nih.govfrontiersin.org Studies in canine models of chronic embolic PH have shown that this compound significantly decreases systolic PAP and PVI. nih.govfrontiersin.org Furthermore, it has been observed to decrease SVI, indicating a balanced vasodilating effect on both pulmonary and systemic vessels. nih.govnih.gov
| Parameter | Method of Assessment | Observed Effect of this compound | Animal Model | Reference |
|---|---|---|---|---|
| Pulmonary Arterial Pressure (PAP) | Invasive PAP measurement via catheterization | Significantly decreased systolic PAP | Canine models of chronic PH | nih.govfrontiersin.org |
| Pulmonary Vascular Impedance (PVI) | Calculated from hemodynamic data | Significantly decreased | Canine models of chronic PH | nih.govfrontiersin.orgnih.gov |
| Systemic Vascular Impedance (SVI) | Calculated from hemodynamic data | Significantly decreased | Canine models of chronic PH | nih.govfrontiersin.orgnih.gov |
| Cardiac Function | Echocardiography with speckle-tracking analysis | Increased left and right ventricular myocardial strain | Dogs with PH | researchgate.netnih.gov |
The evaluation of organ function is a standard methodological consideration in preclinical studies of this compound to monitor its systemic effects. This is typically achieved by measuring specific biochemical markers in blood samples. dovepress.comeverycat.org
For liver function, serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured. dovepress.com Elevated levels of these enzymes are indicative of liver cell damage. In a mouse model of hepatic ischemia-reperfusion injury, this compound preconditioning was found to effectively reduce the elevated serum ALT and AST levels, demonstrating a hepatoprotective effect. dovepress.com
For kidney function, markers such as serum creatinine and blood urea nitrogen (BUN) are assessed. everycat.org In studies involving cats with chronic kidney disease (CKD), changes in serum creatinine were a primary endpoint. everycat.org It was observed that over the course of a study, serum creatinine levels remained stable in the group receiving this compound, whereas they increased in the placebo group. everycat.org Similarly, the serum phosphorus to calcium ratio, another indicator of renal health, increased in the placebo group but not in the this compound group. everycat.org
Histopathological and immunohistochemical analyses are fundamental methodologies for evaluating the effects of this compound on tissue structure and cellular composition in animal models. These techniques provide visual evidence of the compound's impact on pathology at the microscopic level.
Histopathological Staining: Standard staining techniques like Hematoxylin and Eosin (H&E) are widely used to assess general tissue morphology, cell arrangement, and signs of injury such as congestion and cellular infiltration. dovepress.comiiarjournals.orgnih.gov For instance, in a rat model of myocardial infarction, H&E staining revealed that this compound alleviated the disordered arrangement of cardiomyocytes and the increase in cell volume seen in the untreated group. nih.gov In a murine model of sinusoidal obstruction syndrome (SOS), H&E staining showed that this compound reduced sinusoidal dilation and congestion. iiarjournals.orgnii.ac.jp Masson's trichrome staining is specifically used to visualize and quantify collagen deposition, a hallmark of fibrosis. nih.gov In the myocardial infarction model, this staining confirmed that this compound reduced myocardial fibrosis. nih.gov
Immunohistochemical Analysis: Immunohistochemistry is employed to detect specific proteins within tissue sections, providing insights into cellular mechanisms. In the SOS model, immunostaining for SE-1, a marker for liver sinusoidal endothelial cells (LSECs), confirmed that this compound helped preserve these cells. iiarjournals.orgnii.ac.jp Staining for CD42b, a platelet marker, showed a significant decrease in extravasated platelet aggregation in the this compound-treated group. iiarjournals.orgnii.ac.jp In studies of renal fibrosis, immunohistochemical staining was used to assess the expression of proteins like vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1 alpha (HIF-1α), revealing that this compound could promote angiogenesis and alleviate hypoxic conditions. sci-hub.se
The investigation of molecular and biochemical markers in tissues and biological fluids is crucial for elucidating the mechanisms of action of this compound in preclinical models. A range of techniques, including real-time reverse-transcription polymerase chain reaction (RT-PCR) for gene expression and Western blotting for protein levels, are utilized. iiarjournals.orgnih.gov
Inflammatory and Fibrotic Markers: A primary focus of these analyses is the measurement of inflammatory cytokines and fibrotic mediators. In models of obesity and hepatic injury, this compound has been shown to reduce the expression of pro-inflammatory markers like TNF-α, MCP-1, and IL-1β in tissues like adipose tissue and the liver. nih.govdovepress.com In a model of sinusoidal obstruction syndrome, this compound significantly lowered the expression of plasminogen activator inhibitor-1 (PAI-1), a marker for vascular endothelial cell damage. iiarjournals.orgnii.ac.jp Conversely, it increased the expression of endothelial nitric oxide synthase (eNOS), which has a protective role for LSECs. iiarjournals.orgnii.ac.jp
Markers of Cellular Signaling and Function: Studies have also examined the effect of this compound on intracellular signaling pathways. In a myocardial infarction model, its administration was linked to changes in the expression of glycogen (B147801) synthase kinase-3 beta (GSK-3β) and phosphorylated cAMP response element-binding protein (p-CREB). nih.gov In models of renal disease, markers related to hypoxia (HIF-1α), angiogenesis (VEGF), and oxidative stress (uncoupling protein 2 - UCP2) have been measured to understand the compound's protective effects on renal microvessels. sci-hub.se Additionally, in cats with chronic kidney disease, this compound was found to reduce plasma aldosterone (B195564) concentrations, an effect that was reversed by nitric oxide synthase (NOS) inhibition, suggesting a link between its action and the NO pathway. mdpi.comnih.gov
Genomic and Proteomic Profiling
Genomic and proteomic profiling studies in preclinical models have been instrumental in elucidating the molecular mechanisms underlying the therapeutic effects of this compound. These investigations have revealed that this compound modulates a wide array of genes and proteins involved in crucial cellular processes such as vascular homeostasis, inflammation, fibrosis, and cell survival.
Genomic Profiling
Research using various in vitro and in vivo models has demonstrated that this compound significantly alters gene expression profiles, contributing to its pharmacological activities.
One of the most consistently reported genomic effects of this compound is the upregulation of endothelial nitric oxide synthase (eNOS) gene expression. nih.govcapes.gov.br Studies in cultured human and bovine aortic endothelial cells, as well as in mouse aortas, have shown that this compound increases eNOS mRNA levels. nih.gov This effect is mediated, at least in part, by an increase in the stability of eNOS mRNA and transcriptional stimulation via cAMP-responsive elements (CRE) within the eNOS gene promoter. nih.govcapes.gov.br Furthermore, this compound can counteract the downregulation of eNOS gene expression induced by inflammatory cytokines like Interleukin-1β (IL-1β). ahajournals.org
This compound also exhibits significant anti-inflammatory effects at the genomic level. In a mouse model of unilateral ureteral obstruction, treatment with this compound prevented the anticipated increase in mRNA expression for the inflammatory markers Monocyte Chemoattractant Protein-1 (MCP-1) and Interleukin-6 (IL-6). sci-hub.se Similarly, in a model using lipopolysaccharide (LPS)-exposed lung alveolar epithelial cells, this compound suppressed the gene expression of Tumor Necrosis Factor-alpha (TNF-α) and IL-1β. tubitak.gov.tr
The compound's influence extends to genes involved in tissue fibrosis. In a rat model of myocardial fibrosis, this compound was found to upregulate the expression of Glycogen Synthase Kinase-3β (GSK-3β) and promote the binding of Y-box binding protein 1 (YBX1) to the GSK-3β promoter. nih.gov Concurrently, it downregulated the expression of alpha-smooth muscle actin (α-SMA). nih.gov In models of renal fibrosis, this compound treatment also led to a decrease in α-SMA gene expression. sci-hub.se
Investigations into angiogenesis have shown that this compound can increase the mRNA levels of Vascular Endothelial Growth Factor (VEGF), which are often reduced in conditions like unilateral ureteral obstruction. sci-hub.se In the context of hepatic steatosis induced by fructose, this compound treatment in mice induced the transcription of genes related to lipid metabolism. nih.gov This study also identified that this compound downregulated the expression of microRNA-200a, a molecule that regulates Sirtuin 1 (SIRT1). nih.gov
Furthermore, in a mouse model of hepatic ischemia-reperfusion injury, preconditioning with this compound modulated the expression of autophagy-related genes, leading to a reduction in Beclin-1 and LC3 mRNA levels while enhancing P62 expression. dovepress.com
Table 1: Summary of Genomic Profiling Findings for this compound in Preclinical Models
| Model System | Gene Target | Observed Effect | Reference |
| Human/Bovine Aortic Endothelial Cells | eNOS | Upregulation; Increased mRNA stability | nih.gov |
| Human/Bovine Endothelial Cells | eNOS | Inhibition of IL-1β-induced downregulation | ahajournals.org |
| Mouse Model (Unilateral Ureteral Obstruction) | MCP-1, IL-6 | Inhibition of UUO-induced upregulation | sci-hub.se |
| Rat Model (Myocardial Infarction) | GSK-3β | Upregulation | nih.gov |
| Rat Model (Myocardial Infarction) | α-SMA | Downregulation | nih.gov |
| Mouse Model (Unilateral Ureteral Obstruction) | VEGF | Upregulation | sci-hub.se |
| Mouse Model (Unilateral Ureteral Obstruction) | α-SMA | Downregulation | sci-hub.se |
| Mouse Model (Fructose-induced Steatosis) | Lipid Metabolism Genes | Upregulation | nih.gov |
| Human Hepatocytes (HepG2) | miR-200a | Downregulation | nih.gov |
| Mouse Model (Hepatic Ischemia-Reperfusion) | Beclin-1, LC3 | Downregulation | dovepress.com |
| Mouse Model (Hepatic Ischemia-Reperfusion) | P62 | Upregulation | dovepress.com |
| Lung Alveolar Epithelial Cells (A549) | TNF-α, IL-1β | Inhibition of LPS-induced upregulation | tubitak.gov.tr |
Proteomic Profiling
Proteomic analyses have corroborated and expanded upon the findings from genomic studies, providing insights into the post-transcriptional and post-translational effects of this compound.
Consistent with its effect on gene expression, this compound increases the protein levels of eNOS in endothelial cells, which subsequently enhances the production of nitric oxide (NO). nih.govarvojournals.orgiiarjournals.org Mechanistically, it activates cAMP-responsive element binding protein (CREB) through phosphorylation while inhibiting the phosphorylation of activating transcription factor 2 (ATF2) that is stimulated by IL-1β. ahajournals.org
In the context of tissue fibrosis, proteomic studies have confirmed that this compound treatment increases the protein expression of GSK-3β while decreasing levels of α-SMA and Collagen I in rat models of myocardial infarction. nih.gov A similar decrease in α-SMA protein was observed in renal fibrosis models. sci-hub.se
The anti-inflammatory effects of this compound are also evident at the protein level. Treatment has been shown to decrease the protein expression of inflammatory markers in models of unilateral ureteral obstruction. sci-hub.se In rats with diabetic nephropathy, this compound inhibited the protein expression of phosphorylated p38 Mitogen-Activated Protein Kinase (p-p38MAPK), Transforming Growth Factor-beta 1 (TGF-β1), and Cyclooxygenase-2 (COX-2), while also reducing serum levels of IL-6, high-sensitivity C-reactive protein (hs-CRP), and TNF-α. semanticscholar.org
Studies focusing on apoptosis have revealed that this compound can modulate key regulatory proteins. In a rat model of emphysema induced by cigarette smoke extract, treatment significantly reduced the protein levels of cleaved caspase-3. physiology.org In a model of diabetic cardiomyopathy, this compound administration led to decreased expression of caspase-3 and Bax, alongside an increase in the anti-apoptotic protein Bcl-2. nih.gov Similarly, in a hepatic ischemia-reperfusion model, this compound influenced the expression of Bax, Bcl-2, and caspases-3, -8, and -9. dovepress.com The compound's impact on autophagy was also demonstrated in this model through the reduced protein expression of LC3 II and Beclin-1 and enhanced expression of P62. dovepress.com
In metabolic studies, this compound was found to increase the hepatic protein expression of SIRT1 and peroxisome proliferator-activated receptor alpha (PPARα) in fructose-treated cells. nih.gov Furthermore, in vascular smooth muscle cells, this compound was shown to prevent the downregulation of the cell cycle inhibitor p27(Kip1). ahajournals.org
Table 2: Summary of Proteomic Profiling Findings for this compound in Preclinical Models
| Model System | Protein Target | Observed Effect | Reference |
| Human/Bovine Aortic Endothelial Cells | eNOS | Upregulation | nih.gov |
| Human/Bovine Endothelial Cells | p-CREB | Upregulation | ahajournals.org |
| Human/Bovine Endothelial Cells | p-ATF2 | Inhibition of IL-1β-induced phosphorylation | ahajournals.org |
| Rat Model (Myocardial Infarction) | GSK-3β | Upregulation | nih.gov |
| Rat Model (Myocardial Infarction) | α-SMA, Collagen I | Downregulation | nih.gov |
| Rat Model (Diabetic Nephropathy) | p-p38MAPK, TGF-β1, COX-2 | Downregulation | semanticscholar.org |
| Rat Model (Diabetic Nephropathy) | IL-6, hs-CRP, TNF-α | Decreased serum levels | semanticscholar.org |
| Rat Model (Diabetic Cardiomyopathy) | Caspase-3, Bax | Downregulation | nih.gov |
| Rat Model (Diabetic Cardiomyopathy) | Bcl-2 | Upregulation | nih.gov |
| Rat Model (CSE-Induced Emphysema) | Cleaved Caspase-3 | Downregulation | physiology.org |
| Mouse Model (Hepatic Ischemia-Reperfusion) | LC3 II, Beclin-1 | Downregulation | dovepress.com |
| Mouse Model (Hepatic Ischemia-Reperfusion) | P62 | Upregulation | dovepress.com |
| Human Hepatocytes (HepG2) | SIRT1, PPARα | Upregulation | nih.gov |
| Rat Vascular Smooth Muscle Cells | p27(Kip1) | Prevents downregulation | ahajournals.org |
Therapeutic Potential and Future Research Directions
Investigation of Multi-Targeting Capabilities
The therapeutic efficacy of beraprost (B1666799) sodium is rooted in its ability to simultaneously influence several pathological pathways. As a prostacyclin analogue, it binds to the prostacyclin (IP) receptor, activating adenylate cyclase and increasing intracellular cyclic AMP (cAMP) levels. patsnap.com This primary mechanism initiates a cascade of downstream effects that constitute its multi-targeting potential.
Beraprost sodium exhibits a unique combination of pharmacological effects that are critical for vascular health and tissue protection. Its integrated actions offer a comprehensive approach to treating complex multifactorial diseases.
Vasodilatory and Antiplatelet Effects: The most well-characterized effects of this compound are vasodilation and the inhibition of platelet aggregation. nih.govpatsnap.com By mimicking endogenous prostacyclin, it relaxes vascular smooth muscle cells, leading to improved blood flow, a mechanism central to its use in pulmonary arterial hypertension and peripheral arterial disease. patsnap.com
Cytoprotective Effects: Research has demonstrated the cytoprotective properties of this compound. For instance, it has been shown to protect against apoptosis (programmed cell death) in various cell types, including endothelial cells. physiology.org In preclinical models of emphysema induced by cigarette smoke extract, beraprost significantly reduced the number of apoptotic alveolar cells. physiology.org
Anti-inflammatory Effects: The compound possesses significant anti-inflammatory properties. patsnap.com Studies have shown that beraprost can reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). physiology.org In a rat model of diabetic nephropathy, beraprost treatment led to a decrease in inflammatory factors like IL-6 and hs-CRP. semanticscholar.org This anti-inflammatory action is crucial, as inflammation is a key driver of fibrosis and tissue damage in many chronic diseases. nih.gov
Anti-fibrotic Effects: A growing body of evidence supports the anti-fibrotic capabilities of this compound across multiple organs. It has been shown to inhibit the proliferation of cardiac fibroblasts and reduce collagen expression. nih.govahajournals.org Preclinical studies have demonstrated its ability to mitigate renal interstitial fibrosis by repairing microvessels and suppressing the endothelial-mesenchymal transition (EndMT), a key process in fibrosis development. nih.gov Furthermore, research in animal models has confirmed its efficacy in preventing myocardial interstitial fibrosis and inhibiting pancreatic fibrosis. nih.govnih.gov This effect is often linked to the suppression of the Transforming Growth Factor-β (TGF-β) signaling pathway, a central regulator of fibrosis. plos.orgmdpi.com
Table 1: Summary of Preclinical Findings on the Multi-Targeting Effects of this compound
| Pharmacological Effect | Key Preclinical Findings | Model System | Citation(s) |
|---|---|---|---|
| Vasodilatory | Dose-dependent dilation of isolated retinal arterioles. | Porcine retinal arterioles | dovepress.com |
| Antiplatelet | Inhibition of platelet aggregation. | In vitro / In vivo | nih.govpatsnap.com |
| Cytoprotective | Attenuated apoptosis of alveolar cells. | Rat model of emphysema | physiology.org |
| Anti-inflammatory | Reduced levels of TNF-α and IL-1β in lung tissue. | Rat model of emphysema | physiology.org |
| Decreased levels of IL-6, hs-CRP, and TNF-α. | Rat model of diabetic nephropathy | semanticscholar.org | |
| Anti-fibrotic | Inhibited angiotensin II-induced cardiac fibroblast proliferation and collagen I synthesis by suppressing the TGF-β-Smad pathway. | Neonatal rat cardiac fibroblasts | plos.org |
| Mitigated renal interstitial fibrosis by repairing microvessels and suppressing EndMT. | Mouse model of unilateral ureteral obstruction | nih.gov | |
| Inhibited the progression of pancreatic fibrosis. | Obese Zucker rats | nih.gov | |
| Prevented myocardial interstitial fibrosis. | Dahl salt-sensitive hypertensive rats | nih.gov |
Exploration in Emerging Disease Areas (Preclinical)
The diverse mechanisms of action of this compound have prompted preclinical investigations into its efficacy in a variety of diseases beyond its current indications. These emerging areas of research focus on conditions where microvascular damage, fibrosis, and ischemia are prominent features.
Preclinical studies suggest that this compound may be effective in treating diabetic microvascular complications, such as nephropathy and neuropathy, by improving microcirculation and exerting protective effects on tissues.
Diabetic Nephropathy: In animal models of diabetes, beraprost has demonstrated protective effects against kidney damage. diabetesjournals.org Research in obese Zucker rats, a model for type 2 diabetes, showed that beraprost suppressed the development of nephropathy. nih.govdiabetesjournals.org It has also been shown to improve renal function in rats with diabetic nephropathy by inhibiting the p38MAPK signaling pathway, which is involved in inflammation and fibrosis. semanticscholar.org Furthermore, beraprost mitigates renal interstitial fibrosis by repairing damaged peritubular capillaries and reducing inflammation and oxidative stress. nih.gov
Diabetic Neuropathy: The potential of beraprost to improve blood flow to nerves (vasa nervorum) makes it a candidate for treating diabetic neuropathy. A study has reported that beraprost treatment improves pain in diabetic patients with painful peripheral neuropathy. nih.gov
Cardiac fibrosis, the excessive deposition of extracellular matrix in the heart muscle, leads to stiffness and dysfunction. This compound has shown promise in counteracting this process.
In preclinical models, long-term administration of beraprost was found to prevent myocardial interstitial fibrosis in hypertensive rats. nih.gov
Studies on rats following a myocardial infarction (MI) demonstrated that beraprost attenuates the development of myocardial fibrosis. nih.govnih.gov The mechanism involves the upregulation of Glycogen (B147801) synthase kinase-3β (GSK-3β), which in turn inhibits fibrotic processes. nih.govnih.gov
In vitro research has elucidated that beraprost directly inhibits the proliferation of cardiac fibroblasts and suppresses collagen synthesis, key events in cardiac fibrosis. plos.org This anti-fibrotic effect is mediated through the activation of the IP receptor and subsequent suppression of the TGF-β-Smad signaling pathway. plos.orgmdpi.com
The anti-fibrotic potential of beraprost extends to other organs, including the lungs and pancreas.
Lung Fibrosis: While primarily studied for its vasodilatory effects in pulmonary hypertension, beraprost may also impact pulmonary vascular remodeling. nih.gov In a rat model of emphysema, which involves tissue destruction, beraprost demonstrated protective effects by modulating tissue remodeling, reducing inflammation, and inhibiting apoptosis. physiology.org It has also been found to delay the transition of lung fibroblasts into myofibroblasts, a critical step in fibrosis. nih.gov
Pancreatic Fibrosis: In a study using obese Zucker rats, which model metabolic syndrome, beraprost administration was shown to histopathologically inhibit the progression of pancreatic fibrosis. nih.gov This effect was part of a broader improvement in metabolic parameters and tissue disturbances characteristic of diabetes. nih.gov
Emerging research indicates a neuroprotective role for this compound in the context of stroke and brain injury.
In a rat model of global cerebral ischemia-reperfusion injury, beraprost demonstrated a protective effect. It improved spatial learning and memory, reduced oxidative stress (by decreasing malondialdehyde content and blunting the decrease in superoxide (B77818) dismutase activity), and modulated the PGIS-PGI2-IP signaling pathway in the hippocampus. researchgate.net
Further studies in mice subjected to bilateral common carotid artery occlusion found that beraprost reversed cognitive impairment and neurological deficits. hilarispublisher.com This neuroprotective effect was associated with an attenuation of neuronal cell death, inflammation (astrogliosis and microglial invasion), and an increase in phosphorylated cAMP response element-binding protein (pCREB), which is involved in neuronal survival and plasticity. hilarispublisher.com It has also been suggested as a beneficial adjunct therapy in acute ischemic stroke. ebi.ac.uk
Table 2: Preclinical Research on this compound in Emerging Disease Areas
| Disease Area | Key Preclinical Findings | Model System | Citation(s) |
|---|---|---|---|
| Diabetic Nephropathy | Suppressed development of nephropathy and improved renal function. | Obese Zucker rats | nih.govdiabetesjournals.org |
| Improved renal function by inhibiting the p38MAPK signaling pathway. | Rat model of diabetic nephropathy | semanticscholar.org | |
| Cardiac Fibrosis | Prevented myocardial interstitial fibrosis. | Dahl salt-sensitive hypertensive rats | nih.gov |
| Attenuated myocardial fibrosis post-myocardial infarction by regulating GSK-3β. | Rat model of myocardial infarction | nih.govnih.gov | |
| Pancreatic Fibrosis | Inhibited the progression of pancreatic fibrosis. | Obese Zucker rats | nih.gov |
| Lung Fibrosis | Protected against emphysema development by attenuating apoptosis and inflammation. | Rat model of CSE-induced emphysema | physiology.org |
| Cerebral Ischemia | Improved learning/memory and reduced oxidative stress after global cerebral ischemia. | Rat model of global cerebral ischemia-reperfusion | researchgate.net |
| Attenuated neuronal cell death and cognitive deficits. | Mouse model of bilateral common carotid artery occlusion | hilarispublisher.com |
Comparative Studies with Other Prostanoids and Related Compounds
Synergistic or Additive Effects in Combination Therapies
Research has explored the potential of this compound in combination with other therapeutic agents to enhance clinical outcomes, primarily through additive or synergistic mechanisms. These studies often focus on agents with complementary modes of action, aiming to improve efficacy in conditions like pulmonary hypertension (PH) and ischemic stroke.
A significant area of investigation involves the co-administration of this compound with phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil (B151). researchgate.netatsjournals.org Beraprost, a prostacyclin (PGI2) analogue, stimulates adenylate cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP), leading to vasodilation and inhibition of platelet aggregation. patsnap.comsemanticscholar.org Sildenafil, on the other hand, inhibits the breakdown of cyclic guanosine (B1672433) 3′,5′-monophosphate (cGMP), another potent vasodilator. atsjournals.org The distinct biochemical pathways of these two compounds provide a strong rationale for their combined use.
In a study on rats with monocrotaline-induced pulmonary hypertension, combination therapy with oral sildenafil and beraprost demonstrated additive effects. atsjournals.org This combination led to greater increases in plasma levels of both cAMP and cGMP compared to treatment with either drug alone, resulting in more significant improvements in pulmonary hemodynamics. atsjournals.org The study also noted that all rats treated with the combination therapy survived the 6-week follow-up period, a notable improvement over monotherapy groups. atsjournals.org Clinical observations in human patients with pulmonary hypertension have also suggested that combining sildenafil and beraprost can improve symptoms, particularly in cases where sildenafil alone is not sufficiently effective. researchgate.netnih.gov The combination is thought to produce additive or synergistic effects on pulmonary hemodynamics with a longer duration of action than either agent used individually. researchgate.net
Another area of research is the combination of this compound with antiplatelet agents like aspirin (B1665792) for the treatment of acute ischemic stroke. semanticscholar.org While aspirin's primary mechanism involves inhibiting thromboxane (B8750289) A2 synthesis, beraprost inhibits platelet aggregation through the cAMP pathway. semanticscholar.org A study evaluating this combination found that while it did not significantly reduce the recurrence of cerebral infarction compared to aspirin alone, it did result in better neurological function and functional ability for patients. semanticscholar.org Importantly, the combination did not appear to increase the risk of bleeding, suggesting it is a relatively safe therapeutic strategy. semanticscholar.org
The table below summarizes key findings from combination therapy studies involving this compound.
Table 1: Research Findings on this compound Combination Therapies
| Combination Agent | Condition Studied | Observed Effect | Key Findings | Reference(s) |
|---|---|---|---|---|
| Sildenafil | Pulmonary Hypertension (PH) | Additive/Synergistic | Further improved pulmonary hemodynamics and survival rates in rat models compared to monotherapy. atsjournals.org Improved clinical symptoms in human PH. researchgate.netnih.gov | researchgate.netatsjournals.orgnih.gov |
| Aspirin | Acute Ischemic Stroke | Additive | Improved neurological function and patient functional ability without increasing bleeding risk compared to aspirin alone. semanticscholar.org | semanticscholar.org |
| Other Vasodilators/ Antihypertensives | General | Additive | Potential for additive hypotensive effects. patsnap.com | patsnap.com |
Advanced Research Methodologies
Application of "Omics" Technologies (e.g., Transcriptomics, Proteomics)
The application of "omics" technologies, such as transcriptomics and proteomics, is revolutionizing the understanding of complex diseases and the mechanisms of drug action, including that of this compound. researchgate.net These high-throughput methods allow for a comprehensive analysis of the molecular changes occurring within cells and tissues, offering insights that go beyond single-pathway analyses.
Transcriptomics, the study of the complete set of RNA transcripts, can reveal how Beraprost influences gene expression patterns in target tissues. For instance, in the context of pulmonary hypertension, DNA microarray studies have been used to identify the downregulation of certain potassium channel genes in diseased lungs. jacc.org Future transcriptomic studies could specifically map the gene expression changes induced by Beraprost treatment in pulmonary artery smooth muscle cells or endothelial cells, helping to identify novel downstream targets or confirm its influence on known pathways like inflammation and cell proliferation. patsnap.comjacc.org
Proteomics, which analyzes the entire complement of proteins, provides a direct snapshot of the functional molecules within a cell. researchgate.net In research related to pulmonary arterial hypertension (PAH), proteomic screening of circulating proteins has been used to identify markers associated with right heart maladaptive phenotype. stanford.edu Applying proteomics to study the effects of Beraprost could reveal changes in the abundance of proteins involved in vasoconstriction, vascular remodeling, and inflammatory pathways. For example, studies have shown that Beraprost preconditioning can inhibit the phosphorylation of P38 and JNK and reduce the expression of inflammatory cytokines like TNF-α and IL-1β. dovepress.com A proteomic approach could provide a broader view of these anti-inflammatory effects, potentially uncovering a wider network of modulated proteins. dovepress.commdpi.com
Integrating transcriptomic and proteomic data offers a powerful, multi-layered view of cellular responses to Beraprost, connecting gene regulation to functional protein expression and activity. researchgate.net This integrated approach is crucial for fully deciphering the complex molecular interactions underlying its therapeutic effects in diseases like PAH and chronic kidney disease. researchgate.netphysiology.org
Computational Modeling and Molecular Dynamics Simulations of Receptor Binding
Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating drug-receptor interactions at an atomic level. mdpi.commdpi.com These methods are increasingly used in drug discovery to predict binding affinity, understand interaction dynamics, and guide the design of new molecules. mdpi.comfrontiersin.org For this compound, these techniques can provide profound insights into its interaction with its primary target, the prostacyclin (IP) receptor, which is a G-protein-coupled receptor (GPCR). patsnap.com
Molecular docking, a key computational technique, can simulate the binding of Beraprost to the IP receptor. mdpi.com This process predicts the preferred orientation and conformation of Beraprost within the receptor's binding pocket, identifying key amino acid residues involved in the interaction through forces like hydrogen bonds and hydrophobic contacts. upc.edu
Molecular dynamics simulations build upon docking by introducing motion and solvent effects, allowing researchers to observe the dynamic behavior of the Beraprost-receptor complex over time. mdpi.comfrontiersin.org An MD simulation can reveal:
Conformational Changes: How the receptor's structure changes upon Beraprost binding to initiate downstream signaling. frontiersin.org
Binding Stability: The stability of the drug-receptor complex and the energetics of the binding process. mdpi.com
Role of Solvent: The influence of water molecules on the binding interaction. mdpi.com
By simulating the binding of Beraprost and comparing it to other prostanoids like iloprost (B1671730) or treprostinil, researchers can understand the molecular basis for differences in their potency and specificity. ersnet.org Such simulations can explain why certain analogues are more effective or have different side-effect profiles. nih.gov Furthermore, these computational approaches can be used to screen virtual libraries of new compounds, identifying novel agonists for the IP receptor with potentially improved therapeutic properties. nih.gov
Development of Targeted Delivery Systems for Research Applications
To enhance the therapeutic efficacy and minimize systemic side effects of prostacyclin analogues like Beraprost, research has focused on developing targeted drug delivery systems. mdpi.comarchivemarketresearch.com A primary goal is to deliver the drug directly to the site of action, such as the pulmonary vasculature in the treatment of pulmonary arterial hypertension (PAH). scispace.com
One of the most promising research areas is the use of nanoparticle-based carriers. mdpi.comscispace.com Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) have been used to encapsulate Beraprost, creating nanoparticles (NPs) that can be administered via inhalation. mdpi.comscispace.com
Key research findings on Beraprost-loaded nanoparticles include:
Improved Efficacy: In rat models of PAH, a single intratracheal administration of Beraprost-loaded PLGA-NPs significantly reduced right ventricular pressure, right ventricular hypertrophy, and pulmonary artery muscularization. mdpi.comscispace.com
Enhanced Survival: The nanoparticle formulation significantly improved the survival rate in the monocrotaline (B1676716) rat model of PAH. scispace.com
Sustained Release: Nanoparticle encapsulation allows for a more sustained release of the drug, potentially prolonging its therapeutic effect and reducing the frequency of administration.
Targeted Delivery: Inhalation delivery targets the lungs directly, which could maximize the drug's effect on the pulmonary arteries while reducing systemic exposure and associated side effects like headache and flushing. mdpi.comscispace.com
The table below details research applications of targeted delivery systems for Beraprost.
Table 2: Research on Targeted Delivery Systems for Beraprost
| Delivery System | Carrier Material | Administration Route | Key Research Application/Finding | Reference(s) |
|---|---|---|---|---|
| Nanoparticles (NPs) | Poly(lactic-co-glycolic acid) (PLGA) | Intratracheal | Effective in reducing right ventricular pressure and hypertrophy in rat PAH models; improved survival. scispace.com | mdpi.comscispace.com |
| Nanoparticles (NPs) | Poly(lactide) (PLA) | Intravenous | Prevented pulmonary arterial remodeling and right ventricular hypertrophy in rat and mouse PAH models. mdpi.com | mdpi.com |
| Transdermal System | Fatty Acids & Cyclodextrins | Transdermal | Investigated as a method for controlled, non-invasive delivery. | amanote.com |
Unexplored Mechanisms and Signaling Pathways
While the primary mechanism of Beraprost via the prostacyclin (IP) receptor and subsequent cAMP production is well-established, recent research has begun to uncover additional, less-explored signaling pathways that contribute to its therapeutic effects. patsnap.com These findings suggest that Beraprost's biological activity is more complex than previously understood.
One significant discovery is the role of the Epac (Exchange protein directly activated by cAMP) pathway in mediating Beraprost's effects on vascular smooth muscle cells (VSMCs). oup.comnih.gov Traditionally, the effects of cAMP were thought to be mediated solely by Protein Kinase A (PKA). However, studies have shown that therapeutically relevant concentrations of Beraprost can inhibit VSMC migration through an Epac-dependent, PKA-independent mechanism. oup.comnih.govahajournals.org This pathway proceeds as follows:
Beraprost activates Epac.
Activated Epac stimulates the small G-protein Rap1.
Rap1 activation leads to the inhibition of RhoA.
Inhibition of the RhoA/Rho-kinase pathway prevents the cytoskeletal rearrangement necessary for cell migration. oup.comahajournals.org
This anti-migratory effect on VSMCs is crucial, as VSMC migration is a key event in the development of neointimal hyperplasia, which can lead to restenosis after vascular interventions. ahajournals.org
Another area of investigation involves the P38 and c-Jun N-terminal kinase (JNK) signaling pathways , which are closely related to inflammation and cell death. dovepress.com In a mouse model of hepatic ischemia-reperfusion (IR) injury, preconditioning with Beraprost was found to provide significant protection. This protective effect was associated with the inhibition of P38 and JNK phosphorylation. dovepress.com By suppressing the activation of these cascades, Beraprost ameliorated hepatic IR injury by inhibiting inflammation, apoptosis, and autophagy. dovepress.com
Furthermore, some research points to the involvement of the Prostacyclin Synthase (PGIS)/IP signaling pathway in the neuroprotective effects of Beraprost. In a rat model of chronic brain injury from aluminum overload, Beraprost administration was shown to remodel the balance of this pathway and inhibit oxidative stress, suggesting its potential as a therapeutic strategy for certain neurodegenerative conditions. researchgate.net
These findings indicate that Beraprost engages a broader range of signaling networks than just the canonical PKA pathway, opening new avenues for understanding its full therapeutic potential and identifying novel applications.
Novel Receptor Interactions
While the primary mechanism of this compound involves binding to prostacyclin (IP) receptors to increase intracellular cyclic adenosine monophosphate (cAMP), leading to vasodilation and inhibition of platelet aggregation, recent studies suggest a more complex receptor interaction profile. patsnap.comdrugbank.com
Research has investigated the potential involvement of other receptors in mediating the effects of prostacyclin analogs. For instance, some prostacyclin analogs have been shown to interact with peroxisome proliferator-activated receptors (PPARs). plos.org However, a study on cardiac fibroblasts demonstrated that the anti-proliferative effect of Beraprost was dependent on IP receptor activation, not PPARs. plos.org Specifically, the use of a PPARγ antagonist did not block the inhibitory effects of Beraprost on angiotensin II-induced cardiac fibroblast proliferation. plos.org
Furthermore, the vasomotor activity of prostacyclin and its analogs can vary depending on the vascular bed and the distribution of different prostaglandin (B15479496) receptors. arvojournals.org For example, in porcine retinal arterioles, the vasodilatory effect of this compound was found to be mediated solely through the IP receptor. arvojournals.org In contrast, other prostanoids can exhibit vasoconstrictor effects through interactions with thromboxane A2 (TP) or prostaglandin E2 (EP) receptors in different vascular tissues. arvojournals.org
A key area of investigation is the interaction with the transforming growth factor-β (TGF-β) signaling pathway. In a study on neonatal rat cardiac fibroblasts, Beraprost was found to inhibit the TGF-β-Smad signaling pathway, which is crucial in the development of cardiac fibrosis. plos.org Beraprost treatment led to a decrease in TGF-β expression and reduced the phosphorylation of Smad2, a key downstream mediator. plos.org This suggests that Beraprost's therapeutic effects in conditions like cardiac fibrosis may be partly attributable to its modulation of this signaling cascade, independent of its classical IP receptor-mediated actions.
Receptor Interactions of this compound and Other Prostacyclin Analogs
| Compound | Primary Receptor | Other Interacting Receptors/Pathways | Observed Effect | Reference |
|---|---|---|---|---|
| This compound | IP Receptor | TGF-β-Smad Pathway | Inhibition of cardiac fibroblast proliferation | plos.org |
| This compound | IP Receptor | - | Dilation of porcine retinal arterioles | arvojournals.org |
| Iloprost | IP Receptor | EP1, EP3, EP4 Receptors | Vasodilation | scirp.org |
| Treprostinil | IP Receptor | EP2 Receptor | Vasodilation | scirp.org |
Species-Specific Responses and Comparative Pharmacology
The translation of preclinical findings to clinical applications is often complicated by species-specific differences in drug response. This is particularly relevant for prostacyclin analogs like this compound.
Differences in Prostacyclin Susceptibility Across Species
The potency and effects of prostacyclin analogs can vary significantly between species. scirp.org These differences can be attributed to variations in the distribution, density, and affinity of prostacyclin receptors. scirp.org
For example, a study comparing the anti-aggregatory effects of PGI2, PGI3, and iloprost on human and rabbit platelets found that the rank order of agonist potency differed between the two species, suggesting pharmacological differences in their prostacyclin receptors. nih.gov Similarly, the potency of prostacyclin analogs in rat pulmonary arteries has been shown to be dependent on the vasoconstricting agent used for pre-contraction. scirp.org
In canine models of pulmonary hypertension, this compound has demonstrated efficacy in improving hemodynamics and cardiac function. nih.gove-jvc.org However, the optimal dosage and specific effects can differ from those observed in humans or other animal models, highlighting the importance of species-specific dose-finding studies. frontiersin.org A study in cats with chronic kidney disease also showed that beraprost improved survival, indicating a therapeutic potential in this species for this condition. mdpi.com
Comparative Effects of Prostacyclin Analogs Across Species
| Species | Compound | Observed Effect | Reference |
|---|---|---|---|
| Human | Iloprost, Treprostinil | Higher potency in vasodilation of small human pulmonary vessels compared to animal studies. | scirp.org |
| Rabbit | PGI3 | Less potent anti-aggregatory effect on platelets compared to PGI2. | nih.gov |
| Dog | This compound | Dose-dependent vasodilation in a model of chronic pulmonary hypertension. | frontiersin.org |
| Cat | This compound | Improved overall survival in chronic kidney disease. | mdpi.com |
| Rat | This compound | Protective effect against the development of cigarette smoke extract-induced emphysema. | physiology.org |
Extrapolation of Preclinical Findings to Various Animal Models
The successful extrapolation of preclinical data requires careful consideration of the animal model used and its relevance to the human disease state. For conditions like pulmonary arterial hypertension, various animal models are utilized, each with its own set of characteristics. ersnet.org
The monocrotaline-induced pulmonary hypertension model in rats is a commonly used preclinical model. ersnet.org Experimental studies have shown that this compound exerts a protective effect in this model. ersnet.org Another model involves the use of cigarette smoke extract to induce emphysema in rats, where Beraprost treatment has been shown to protect against its formation. physiology.org
When extrapolating these findings, it is crucial to acknowledge the limitations of each model. The underlying pathophysiology of the animal model may not fully replicate the complexity of the human disease. jacc.org Therefore, data from multiple, well-characterized animal models are necessary to build a robust preclinical case for a drug's efficacy before moving into human trials.
Translational Research Outlook
Translational research aims to bridge the gap between preclinical discoveries and their application in clinical practice. For this compound, this involves leveraging the insights gained from basic science and animal studies to inform the design of future academic and clinical investigations.
Bridging Preclinical Insights to Future Academic Investigations
The preclinical findings on this compound's novel receptor interactions and potential epigenetic effects open up new avenues for academic research. Future studies should focus on elucidating the precise molecular mechanisms underlying these effects. For example, investigating the downstream signaling pathways affected by Beraprost's modulation of the TGF-β pathway could identify new therapeutic targets. plos.org
Furthermore, the species-specific differences observed in response to Beraprost underscore the need for more comparative pharmacological studies. scirp.orgnih.gov Such research can help in understanding the evolution and function of prostacyclin receptors and can aid in the development of more selective and potent analogs.
The insights from preclinical models also guide the design of more targeted clinical trials. For instance, the anti-inflammatory and anti-proliferative effects of Beraprost observed in animal models suggest its potential utility in a broader range of diseases characterized by inflammation and abnormal cell proliferation. researchgate.netresearchgate.netphysiology.org This could spur academic-led, proof-of-concept studies in new indications.
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for studying Beraprost sodium's vasodilatory and antiplatelet effects?
- Methodological Answer : Use in vitro platelet aggregation assays (e.g., ADP-, collagen-, or epinephrine-induced aggregation) in human or animal platelet-rich plasma to quantify antiplatelet activity . For vasodilation, isolated vascular tissue models (e.g., canine femoral vein or rat aortic rings) can measure smooth muscle relaxation . In vivo, monocrotaline-induced pulmonary hypertension in rats is a validated model to assess hemodynamic improvements .
Q. How does this compound interact with molecular targets to mediate its therapeutic effects?
- Methodological Answer : Beraprost binds to prostacyclin (IP) receptors, activating adenylate cyclase via Gs proteins, increasing intracellular cAMP. This inhibits Ca²⁺ release, reducing platelet activation and promoting vasodilation . For mechanistic studies, use IP receptor knockout models or cAMP quantification in vascular endothelial cells .
Q. What pharmacokinetic parameters should be prioritized in preclinical studies?
- Methodological Answer : Measure bioavailability under fasting vs. fed conditions (peak concentration, half-life), as food prolongs absorption . Use HPLC or LC-MS for plasma concentration analysis. Monitor metabolites in urine and bile to assess renal/hepatic clearance .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between this compound's efficacy in animal models vs. clinical trials?
- Methodological Answer : In Buerger’s disease, animal models showed antiplatelet efficacy, but human trials reported mixed outcomes . Address this by:
- Standardizing dosing regimens (e.g., 120 µg/day in humans vs. 10 µg/kg in rats) .
- Incorporating longer trial durations (≥24 months) to capture delayed effects, as seen in diabetic nephropathy studies .
- Using translational biomarkers (e.g., urinary albumin/creatinine ratio) to bridge preclinical and clinical endpoints .
Q. What signaling pathways underlie this compound's renal protective effects in diabetic nephropathy (DN)?
- Methodological Answer : In DN rat models, Beraprost inhibits p38MAPK phosphorylation, reducing inflammatory cytokines (TNF-α, IL-6) and mesangial cell proliferation . Methodologies:
- Perform Western blotting for p38MAPK and downstream targets (e.g., NF-κB).
- Use immunohistochemistry to quantify glomerular hypertrophy and fibrosis .
Q. What are optimal strategies for evaluating combination therapies with this compound in pulmonary arterial hypertension (PAH)?
- Methodological Answer : Design studies comparing Beraprost with endothelin receptor antagonists (e.g., bosentan) or PDE5 inhibitors (e.g., sildenafil). Endpoints:
- Hemodynamics (mean pulmonary artery pressure, cardiac output) .
- Synergy analysis via isobolograms or Chou-Talalay methods .
- Monitor adverse events (e.g., headaches, flushing) to assess tolerability .
Data Analysis and Interpretation
Q. How should researchers address contradictory data on this compound's impact on creatinine clearance?
- Example : A 24-month trial in diabetic nephropathy reported reduced urinary albumin but decreased creatinine clearance , while other studies showed renal blood flow improvements .
- Resolution :
- Stratify patients by baseline renal function.
- Use inulin clearance (gold standard) instead of estimated GFR for accuracy .
- Conduct longitudinal metabolomic profiling to distinguish drug effects from disease progression .
Q. What statistical approaches are recommended for analyzing dose-response relationships in Beraprost studies?
- Methodological Answer :
- Use non-linear regression (e.g., sigmoidal Emax model) for antiplatelet IC₅₀ determination .
- Apply mixed-effects models to account for inter-individual variability in long-term trials .
Tables of Key Findings
Table 1 : this compound in Diabetic Nephropathy (Selected Clinical Data)
| Study Duration | Albuminuria Reduction | Creatinine Clearance Change | Key Methodology | Reference |
|---|---|---|---|---|
| 24 months | 42% (p<0.01) | -12% (p<0.05) | Randomized, controlled trial | |
| 12 months | 28% (p=0.07) | No significant change | Open-label, single-arm |
Table 2 : Common In Vivo Models for this compound Research
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
